The Chemical and Analytical Profiling of Linoleyl Acetate: Structure, Molecular Weight, and Chromatographic Workflows
As a Senior Application Scientist, understanding the physicochemical nuances of lipid derivatives is paramount for successful extraction, quantification, and pharmacological application. Linoleyl acetate—a long-chain pol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, understanding the physicochemical nuances of lipid derivatives is paramount for successful extraction, quantification, and pharmacological application. Linoleyl acetate—a long-chain polyunsaturated fatty alcohol ester—presents unique analytical challenges and biological opportunities. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, biological significance, and field-proven analytical methodologies for linoleyl acetate.
Structural Elucidation and Physicochemical Profiling
Linoleyl acetate is the esterified derivative of linoleyl alcohol and acetic acid. Its chemical behavior is dictated by a long aliphatic chain, two specific cis double bonds, and a terminal acetate group.
According to the 1, the molecule possesses a molecular weight of 308.5 g/mol and a molecular formula of C₂₀H₃₆O₂. The precise IUPAC designation,[(9Z,12Z)-octadeca-9,12-dienyl] acetate, highlights the critical cis (Z) geometry at the 9th and 12th carbon positions. This specific stereochemistry prevents tight molecular packing, lowering its melting point and rendering it a highly lipophilic liquid at room temperature.
To facilitate experimental design, the core quantitative parameters of linoleyl acetate are summarized in Table 1.
Table 1: Quantitative Physicochemical Properties of Linoleyl Acetate
Parameter
Value
Analytical & Experimental Significance
Molecular Formula
C₂₀H₃₆O₂
Dictates the exact mass required for high-resolution MS identification.
Molecular Weight
308.5 g/mol
High mass requires elevated GC elution temperatures to prevent peak broadening.
IUPAC Name
[(9Z,12Z)-octadeca-9,12-dienyl] acetate
Specifies the cis geometry, which is critical for receptor binding in ecological studies.
CAS Registry Number
18266-22-3 (9Z,12Z isomer)
Essential for sourcing highly pure analytical reference standards.
Topological Polar Surface Area
26.3 Ų
Low TPSA confirms extreme lipophilicity, dictating the use of non-polar extraction solvents.
Partition Coefficient (XLogP3)
7.2
High LogP implies strong retention on non-polar stationary phases (e.g., RTX-5MS columns).
The logical relationship between these structural features and their resulting physicochemical properties is mapped below.
Caption: Logical relationship between linoleyl acetate structural features and properties.
Biological Significance and Pharmacological Applications
Beyond its basic chemistry, linoleyl acetate plays a multifaceted role in both chemical ecology and systems pharmacology.
Network Pharmacology and Traditional Medicine:
Recent bioinformatics analyses have identified linoleyl acetate as a core active compound in various Traditional Chinese Medicine (TCM) formulations. For instance, in the treatment of postmenopausal dyslipidemia, linoleyl acetate acts within a multi-target network, modulating key pathways such as the PI3K/AKT signaling cascade [2]. Similarly, it has been mapped as an effective compound in the Xuanbai Chengqi Decoction used in COVID-19 therapeutic research, demonstrating its ability to interact with crucial protein-protein interaction (PPI) networks [3].
Natural Product Extraction:
In phytochemistry, linoleyl acetate is frequently detected as a semi-polar constituent in medicinal plant extracts. GC-MS profiling of the ethyl acetate extract of the liverwort Marchantia paleacea revealed linoleic acid derivatives contributing to significant in vitro cytotoxicity against breast cancer cell lines [4]. Furthermore, it is a recognized volatile in the essential oils of commercial marjoram, contributing to the plant's antioxidant profile [5].
Experimental Workflows: GC-MS Analysis of Linoleyl Acetate
To isolate and quantify linoleyl acetate from complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that every step includes internal checks for accuracy and reproducibility.
Step-by-Step GC-MS Methodology
Step 1: Sample Preparation & Solvent Extraction
Action: Macerate 1.0 g of the biological sample in 10 mL of ethyl acetate or n-hexane. Sonicate for 30 minutes at room temperature, then centrifuge at 5000 rpm for 10 minutes.
Causality: Linoleyl acetate has an extremely high LogP (~7.2). Polar solvents (like ethanol or water) will fail to extract it. Ethyl acetate perfectly matches the lipophilicity of the ester while precipitating unwanted highly polar proteins and carbohydrates.
Step 2: System Calibration (The Self-Validating Check)
Action: Prior to sample injection, run a pure solvent blank, followed by a 5-point calibration curve of a linoleyl acetate reference standard (1-50 µg/mL) spiked with an internal standard (e.g., Heptadecanoic acid methyl ester at 10 µg/mL).
Causality: The solvent blank proves the column is free of lipid carryover (ghost peaks). The internal standard corrects for any mechanical variances in the autosampler injection volume, ensuring quantitative trustworthiness.
Step 3: Chromatographic Separation
Action: Inject 1 µL of the supernatant in splitless mode into a GC equipped with an RTX-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.
Causality: The RTX-5MS column features a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. This low-polarity environment separates analytes strictly by boiling point and lipophilicity, which is ideal for a 308.5 g/mol ester. Splitless injection is utilized to maximize the transfer of trace-level analytes onto the column, drastically improving the limit of detection (LOD).
Step 4: Temperature Programming
Action: Set the initial oven temperature to 60°C (hold for 2 min). Ramp the temperature at a rate of 10°C/min up to 280°C (hold for 5 min).
Causality: The low initial temperature allows the solvent to vaporize while cryo-focusing the heavier linoleyl acetate molecules at the head of the column. The steady 10°C/min ramp ensures that the heavy 18-carbon chain elutes sharply without suffering from thermal degradation or peak tailing.
Step 5: Mass Spectrometric Detection
Action: Operate the MS in Electron Impact (EI) ionization mode at 70 eV. Set the mass analyzer to scan an m/z range of 40 to 500.
Causality: 70 eV is the universal thermodynamic standard for EI. It imparts enough energy to reliably cleave the acetate group and fragment the diene chain, producing a highly reproducible spectral fingerprint that can be cross-referenced against the NIST/Wiley mass spectral libraries for definitive structural confirmation.
Caption: Step-by-step experimental workflow for the GC-MS analysis of linoleyl acetate.
Study on the Potential Mechanism of Tonifying Kidney and Removing Dampness Formula in the Treatment of Postmenopausal Dyslipidemia Based on Network Pharmacology, Molecular Docking and Experimental Evidence. Frontiers.
Chemical composition and therapeutic mechanism of Xuanbai Chengqi Decoction in the treatment of COVID-19 by network pharmacology, molecular docking and molecular dynamic analysis. PMC (NIH).
Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Journal of Herbmed Pharmacology.
Comparative volatiles profiling of two marjoram products via GC-MS analysis in relation to the antioxidant and antibacterial effects. PMC (NIH).
Thermodynamic properties and phase behavior of linoleyl acetate
An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of Linoleyl Acetate For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of Linoleyl Acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for Linoleyl Acetate
Linoleyl acetate (CAS 5999-95-1), the acetate ester of linoleyl alcohol, is a long-chain unsaturated ester with potential applications in various fields, including pharmaceuticals and material science.[1][2][3] A comprehensive understanding of its thermodynamic properties and phase behavior is paramount for its effective utilization, particularly in formulation development, stability testing, and process design. It is crucial to distinguish linoleyl acetate (C20H36O2) from the more commonly referenced linalyl acetate (C12H20O2), a monoterpene ester with distinctly different physicochemical properties.[2][4]
This guide addresses the significant challenge posed by the scarcity of publicly available experimental data for linoleyl acetate. Consequently, this document adopts a dual approach: firstly, to present the known fundamental properties of linoleyl acetate, and secondly, to provide a robust theoretical and practical framework for understanding, predicting, and experimentally determining its thermodynamic characteristics. This is achieved by drawing upon established principles for long-chain fatty acid esters, a class to which linoleyl acetate belongs, and by detailing the state-of-the-art methodologies for their characterization.[5][6][7]
Fundamental Physicochemical Identity
A precise understanding of a molecule's basic properties is the foundation for exploring its thermodynamic behavior.
The long carbon chain and the two cis double bonds in its structure are the primary determinants of its physical and chemical properties, suggesting it is a lipophilic, non-polar compound with a high boiling point and low water solubility.[2][8]
Phase Behavior and Thermal Properties: A Predictive and Experimental Approach
The phase transitions of linoleyl acetate are critical for its handling, formulation, and stability. In the absence of direct experimental data, we can infer its behavior based on the well-documented properties of similar long-chain fatty esters.
Solid-Liquid Transitions: Melting Behavior and Enthalpy of Fusion
The melting point and enthalpy of fusion are crucial parameters for applications involving solidification or melting, such as in phase change materials or lipid-based drug delivery systems.[9][10] For long-chain esters, these properties are influenced by the chain length and degree of unsaturation. The presence of cis double bonds in linoleyl acetate introduces kinks in the hydrocarbon chain, disrupting the crystal lattice packing and leading to a lower melting point compared to its saturated analogue, stearyl acetate.[11]
Differential Scanning Calorimetry is the primary technique for characterizing the melting and crystallization behavior of materials like linoleyl acetate.[11][12][13] It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on transition temperatures and enthalpies.
Conceptual Workflow for DSC Analysis
Caption: Workflow for DSC analysis of linoleyl acetate.
Causality in Experimental Choices:
Controlled Cooling and Heating Rates: Using controlled rates (e.g., 10°C/min) ensures thermal equilibrium and produces sharp, reproducible transition peaks.[14] Rapid rates can cause thermal lag and broaden the peaks.
Hermetic Sealing: This prevents the loss of any volatile components, although for a high molecular weight compound like linoleyl acetate, this is less of a concern for melting studies.
Inert Atmosphere (Nitrogen): A nitrogen purge prevents oxidative degradation of the unsaturated fatty acid chain at elevated temperatures, ensuring that the observed transitions are purely physical.[15]
Liquid-Vapor Transition: Boiling Point, Vapor Pressure, and Enthalpy of Vaporization
Due to its high molecular weight (308.5 g/mol ), linoleyl acetate is expected to be a liquid with a high boiling point and very low vapor pressure at ambient temperatures. These properties are critical for assessing its volatility, which impacts storage, handling, and potential for inhalation exposure.
Direct measurement of the boiling point at atmospheric pressure can be challenging as it may lead to thermal decomposition. Therefore, vapor pressure is typically measured at various temperatures, and the data is extrapolated to determine the normal boiling point and the enthalpy of vaporization (ΔHvap) using the Clausius-Clapeyron equation.[16]
Experimental and Predictive Methods:
For low-volatility compounds like long-chain esters, several specialized techniques are employed:
Thermogravimetric Analysis (TGA): This indirect method relates the mass loss of a sample during heating to its vapor pressure.[17] It is a rapid screening tool, though generally less accurate than direct methods.
Gas Chromatography-Retention Time (GC-RT) Method: This technique correlates the retention time of a compound on a GC column with that of a reference standard with a known vapor pressure.[16] It is a powerful method for determining the vapor pressure of trace amounts of compounds.
Ebullioscopic Method: This involves measuring the boiling temperature of the substance at reduced pressures.[17]
Group Contribution Models: In the absence of experimental data, methods like the Joback or Benson group contribution methods can provide estimations of boiling point and enthalpy of vaporization based on the molecular structure.[5]
Thermal Stability
The thermal stability of linoleyl acetate is a key consideration for any application involving heat, such as in manufacturing processes or in formulations that may be exposed to high temperatures. The presence of unsaturated bonds in the linoleyl chain can make it susceptible to oxidation, especially at elevated temperatures.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is an excellent method for determining the onset of thermal decomposition.[18]
Conceptual Workflow for TGA Analysis
Caption: Workflow for TGA analysis of linoleyl acetate.
Causality in Experimental Choices:
Inert Atmosphere: Running the analysis under nitrogen is crucial to study the inherent thermal stability (pyrolysis). To study oxidative stability, a similar experiment would be run under an air or oxygen atmosphere.[15]
Heating Rate: A moderate heating rate (e.g., 10-20°C/min) provides a good balance between resolution and experiment time.
Solubility and Phase Behavior in Mixtures
For drug development professionals, understanding the solubility of linoleyl acetate is critical for its use as a potential solvent, co-solvent, or excipient in formulations, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[19][20]
Aqueous Solubility: As a large, non-polar ester, linoleyl acetate is expected to be virtually insoluble in water. The long hydrocarbon chain disrupts the hydrogen bonding network of water, making solvation thermodynamically unfavorable.[8]
Solubility in Organic Solvents: It is expected to be readily soluble in non-polar organic solvents (e.g., alkanes, toluene) and have good solubility in moderately polar solvents like alcohols and other esters.[21] The principle of "like dissolves like" is the primary driver here.
Behavior in Formulations: In the context of drug delivery, linoleyl acetate could serve as a lipidic component in self-emulsifying drug delivery systems (SEDDS), microemulsions, or lipid nanoparticles. Its thermodynamic compatibility with other excipients (surfactants, co-solvents) would be a critical factor in formulation stability.
Relevance and Applications in Pharmaceutical Development
The thermodynamic properties of linoleyl acetate directly influence its potential applications in the pharmaceutical industry:
Excipient in Topical and Transdermal Formulations: Its low volatility and lipophilic nature make it a potential vehicle for delivering APIs through the skin.
Component of Lipid-Based Drug Delivery Systems: Its ability to solubilize lipophilic drugs makes it a candidate for oral formulations designed to enhance the bioavailability of poorly soluble compounds.
Phase Change Material for Thermal Energy Storage: While not a direct pharmaceutical application, the study of fatty acids and their esters as phase change materials for thermal energy storage in buildings is an active area of research.[10][22][23]
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for the experimental determination of the thermal properties of linoleyl acetate.
Protocol 1: Determination of Melting Point and Enthalpy of Fusion by DSC
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 5-10 mg of high-purity (>99%) linoleyl acetate into a clean aluminum DSC pan.[3] Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.
Experimental Program:
a. Place the sample and reference pans into the DSC cell.
b. Equilibrate the cell at 25°C.
c. Cool the sample to -80°C at a controlled rate of 10°C/min.
d. Hold isothermally at -80°C for 5 minutes to ensure complete crystallization.
e. Heat the sample from -80°C to 50°C at a controlled rate of 10°C/min.
Data Analysis:
a. Record the heat flow as a function of temperature.
b. The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
c. The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. The software of the DSC instrument is typically used for this analysis.
Protocol 2: Assessment of Thermal Stability by TGA
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards.
Sample Preparation: Place 5-10 mg of linoleyl acetate into a TGA pan (ceramic or platinum).
Experimental Program:
a. Load the sample into the TGA furnace.
b. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.
c. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
Data Analysis:
a. Record the sample weight as a function of temperature.
b. Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often defined as the temperature at which 5% weight loss occurs (T5%).
Conclusion
While direct experimental data on the thermodynamic properties of linoleyl acetate remains limited, a strong predictive framework can be established based on its classification as a long-chain unsaturated fatty acid ester. Its properties are dictated by its high molecular weight and the presence of two cis double bonds, leading to expectations of a low melting point, low volatility, and poor water solubility. The experimental protocols detailed in this guide for DSC and TGA provide a robust methodology for researchers to precisely determine these critical parameters. A thorough characterization of these properties is an indispensable step for unlocking the full potential of linoleyl acetate in advanced applications, particularly within the pharmaceutical and materials science domains.
References
A comprehensive list of sources is provided below for further reading and verification.
The Pharmacological and Analytical Landscape of Linoleyl Acetate in Plant Essential Oils
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Linoleyl acetate, the esterified derivative of the essential fatty acid linoleic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
Linoleyl acetate, the esterified derivative of the essential fatty acid linoleic acid (18:2 n-6), is an increasingly significant bioactive constituent found in the essential oils of various medicinal plants. Historically overshadowed by highly volatile monoterpenes, advanced non-thermal extraction techniques have revealed its widespread natural occurrence. From a pharmacological perspective, the esterification of linoleic acid neutralizes its carboxylic acid group, significantly increasing its lipophilicity. This structural modification enhances cellular membrane penetration, allowing linoleyl acetate to act as a potent intracellular signaling modulator, particularly in anti-inflammatory and antimicrobial pathways[1].
This whitepaper synthesizes the botanical distribution, validated analytical recovery protocols, and the molecular mechanisms that position linoleyl acetate as a high-value target for novel drug development.
Botanical Sources and Quantitative Distribution
The natural occurrence of linoleyl acetate spans diverse botanical families. Its concentration in essential oils is highly dependent on the plant matrix, developmental stage (e.g., seed germination), and the extraction methodology employed.
Table 1: Natural Occurrence and Quantitative Profiling of Linoleyl Acetate
Analytical Methodology: A Self-Validating Extraction & GC-MS Protocol
Standard thermal hydrodistillation often leads to the artifactual hydrolysis of ester bonds, converting linoleyl acetate back into free linoleic acid. To preserve the structural integrity of this thermolabile ester, we detail a self-validating protocol utilizing Pulsed Electric Field (PEF) pretreatment coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[2].
Protocol: PEF-Assisted Recovery and GC-MS Profiling
Rationale & Causality: PEF induces electroporation in plant cell walls. By physically permeabilizing the matrix prior to distillation, we can achieve high extraction yields at lower thermal thresholds, thereby preventing the thermal degradation of linoleyl acetate[2].
Step 1: Matrix Permeabilization (PEF)
Pulverize the dried plant matrix (e.g., Alpinia galanga rhizomes) to a uniform particle size (40-mesh).
Suspend the powder in distilled water (1:1 v/w ratio).
Apply PEF treatment using a continuous flow chamber set to 3000 V and 5000 Hz for 30 minutes [2].
Step 2: Controlled Hydrodistillation & System Suitability
Transfer the permeabilized matrix to a Clevenger-type apparatus.
Self-Validation Step: Spike the aqueous suspension with a known concentration of an internal standard (IS), such as nonadecanoic acid methyl ester. The IS allows the analyst to track extraction recovery rates and monitor for unwanted ester hydrolysis during the run.
Conduct hydrodistillation at a strictly controlled 100°C for exactly 4 hours.
Recover the essential oil fraction, dry over anhydrous sodium sulfate, and dilute 1:10 in analytical-grade ethanol.
Step 3: GC-MS Chromatographic Separation
Inject 0.8 µL of the diluted sample into the GC-MS system (e.g., Shimadzu GC-2030) operating in split mode (10:1) .
Causality: The split ratio prevents the overloading of the capillary column by high-abundance monoterpenes, ensuring sharp, symmetrical peaks for trace esters like linoleyl acetate[2].
Utilize an SH-5MS capillary column (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase is optimal for separating lipophilic esters based on their boiling points.
Set Helium as the carrier gas at a constant flow rate of 1.00 mL/min.
Step 4: Mass Spectrometry & Data Validation
Operate the MS in Electron Ionization (EI) mode at 70 eV.
Identify linoleyl acetate by cross-referencing its characteristic fragmentation pattern (
308 molecular ion) and retention index against the NIST library and a homologous series of n-alkanes.
Validation Check: If the peak area of the IS deviates by >5% between technical replicates, the system must be flagged for inlet liner contamination or thermal degradation, ensuring absolute data trustworthiness.
Pharmacological Profiling & Mechanistic Pathways
Linoleyl acetate exhibits profound biological activity, transitioning from a botanical secondary metabolite to a molecule of high interest in drug development. Its primary therapeutic potential lies in its ability to modulate severe inflammatory cascades and oxidative stress.
Dual-Axis Anti-Inflammatory Action (NLRP3 and JAK2/STAT3)
Recent in vivo models investigating Hyperuricemia (HUA)-induced endothelial dysfunction (ED) have elucidated the exact molecular targets of linoleyl acetate[1]. The compound operates via a dual-axis inhibition mechanism:
NLRP3 Inflammasome Suppression: Linoleyl acetate directly inhibits the activation and assembly of the NLRP3 inflammasome. This suppression prevents the downstream cleavage of Caspase-1, thereby halting the maturation and cellular release of highly inflammatory cytokines, specifically IL-1β and IL-18[1].
JAK2/STAT3 Downregulation: Concurrently, the ester suppresses the phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). By preventing STAT3 nuclear translocation, it downregulates the transcription of Tumor Necrosis Factor-alpha (TNF-α) and C-reactive protein (CRP)[1].
Causality: By simultaneously blocking these two pathways, linoleyl acetate drastically reduces cellular apoptosis in endothelial tissues, mitigates the accumulation of malondialdehyde (MDA, a marker of oxidative stress), and restores the bioavailability of nitric oxide (NO)[1].
Mandatory Visualization: Signaling Pathway
Fig 1. Linoleyl acetate dual-axis inhibition of NLRP3 and JAK2/STAT3 inflammatory pathways.
Antimicrobial Efficacy
Beyond its anti-inflammatory properties, linoleyl acetate contributes to the antimicrobial profile of plant extracts. In in vitro evaluations of Asparagus racemosus seed oil, fractions containing linoleyl acetate demonstrated potent bactericidal activity against Salmonella typhi[5]. The lipophilic nature of the ester allows it to integrate into and disrupt the bacterial phospholipid bilayer, causing a fatal efflux of intracellular potassium ions and pyruvic acid[5].
Drug Development Perspectives & Formulation
While linoleyl acetate shows immense therapeutic promise, its physicochemical properties—specifically its high lipophilicity, volatility, and susceptibility to systemic esterases—present formulation challenges.
Strategic Solutions for Clinical Translation:
Nanostructured Lipid Carriers (NLCs): Encapsulating linoleyl acetate within NLCs can protect the ester bond from premature hydrolysis in the gastrointestinal tract, significantly enhancing its oral bioavailability and targeted cellular uptake.
Synergistic Co-Administration: Drawing inspiration from Traditional Chinese Medicine (TCM) decoctions, formulating linoleyl acetate alongside other natural bioactive lipids (such as mandenol) can yield synergistic effects. This multi-target approach is particularly effective for complex, chronic inflammatory conditions like diabetic nephropathy and hyperuricemia-induced tissue damage[1].
References
Source: nih.
Title: View of Physicochemical and Biological Activities of Alpinia galanga (L.) Willd.
Technical Monograph: Physicochemical Profiling of Linoleyl Acetate
CAS 6976-24-5 | (9Z,12Z)-Octadeca-9,12-dienyl acetate Executive Summary Linoleyl acetate (CAS 6976-24-5) is a fatty acid ester derived from the acetylation of linoleyl alcohol. Chemically defined as (9Z,12Z)-octadeca-9,1...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 6976-24-5 | (9Z,12Z)-Octadeca-9,12-dienyl acetate
Executive Summary
Linoleyl acetate (CAS 6976-24-5) is a fatty acid ester derived from the acetylation of linoleyl alcohol. Chemically defined as (9Z,12Z)-octadeca-9,12-dienyl acetate , it serves as a critical reference standard in lipidomics, a pheromone precursor in entomological signaling, and a hydrophobic carrier in drug delivery research. Unlike its terpene namesake linalyl acetate, linoleyl acetate is a long-chain polyunsaturated lipid characterized by a bis-allylic methylene group, rendering it highly susceptible to autoxidation. This guide provides a rigorous physicochemical profile, synthesis protocols, and handling requirements for researchers in lipid biochemistry and chemical ecology.
Molecular Identity & Structural Characterization
Linoleyl acetate retains the cis,cis-1,4-pentadiene system of its parent fatty acid (linoleic acid), which dictates its liquid state at room temperature and its reactivity profile.
Table 1: Chemical Identification
Parameter
Value
IUPAC Name
(9Z,12Z)-Octadeca-9,12-dienyl acetate
Common Synonyms
Linoleyl acetate; Octadeca-9,12-dien-1-ol acetate
CAS Registry Number
6976-24-5
Molecular Formula
C₂₀H₃₆O₂
Molecular Weight
308.50 g/mol
SMILES
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)C
InChI Key
KFXARGMQYWECBV-UHFFFAOYSA-N
Stereochemistry
Z,Z (cis,cis) at C9 and C12
Physicochemical Parameters
The physical properties of linoleyl acetate are governed by its long hydrophobic chain and the "kinked" geometry introduced by the cis double bonds, which prevents efficient crystal packing.
Table 2: Physical Properties
Property
Value / Range
Note
Physical State
Liquid (Oil)
Colorless to pale yellow
Density
0.87 – 0.89 g/cm³
Estimated at 20°C (Analogous to linoleyl alcohol)
Boiling Point
~170–175°C @ 1 mmHg
Extrapolated from fatty alcohol data
Refractive Index ()
1.458 – 1.462
Characteristic of C18:2 lipids
Solubility
Soluble: Hexane, CHCl₃, EtOHInsoluble: Water
Lipophilic (LogP > 7)
Flash Point
>110°C
Predicted (Closed Cup)
Synthesis & Purification Protocol
Objective: Synthesis of high-purity linoleyl acetate from linoleyl alcohol via nucleophilic acyl substitution.
Precursor: Linoleyl alcohol (CAS 506-43-4).[1][2]
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The alcohol spot (
) should disappear, replaced by the ester spot ().
Quenching: Quench with saturated NaHCO₃ solution to neutralize excess acid.
Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine.
Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel (Eluent: 0-5% Ethyl Acetate in Hexane).
Synthetic Pathway Diagram
Figure 1: Nucleophilic acyl substitution pathway for the conversion of linoleyl alcohol to linoleyl acetate.
Analytical Characterization
Verification of linoleyl acetate requires confirming the ester linkage while ensuring the cis,cis-diene system remains intact (no isomerization to trans).
Nuclear Magnetic Resonance (NMR)
The diagnostic signal for linoleyl acetate is the shift of the alpha-methylene protons and the retention of the bis-allylic peak.
Electron Ionization (EI, 70 eV) typically produces a weak molecular ion due to the labile ester bond.
Molecular Ion [M]⁺: m/z 308 (Weak/Trace).
Diagnostic Fragment [M-60]: m/z 248. Loss of acetic acid (McLafferty rearrangement or 1,2-elimination).
Base Peak: Often m/z 67, 81, or 95 (Hydrocarbon chain fragments, typical of polyunsaturated lipids).
Acetyl Ion: m/z 43 [CH₃CO]⁺.
Stability & Reactivity: The Oxidation Risk
Linoleyl acetate contains a bis-allylic methylene group (at C11), which has a low bond dissociation energy (~75 kcal/mol). This makes it extremely prone to hydrogen atom abstraction and subsequent lipid peroxidation.
Storage Protocol (Self-Validating)
Vessel: Amber glass vial (UV protection).
Headspace: Purge with Argon or Nitrogen before sealing.
Temperature: Store at -20°C for short term (<1 month), -80°C for long term.
Additives: For non-biological use, add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.
Oxidation Mechanism Diagram
Figure 2: Autoxidation pathway of linoleyl acetate initiated by bis-allylic hydrogen abstraction.
Biological Context & Applications
Insect Pheromone Biosynthesis
In Lepidoptera (e.g., Geometridae), linoleyl acetate serves as a biosynthetic intermediate or a direct pheromone component. It is often derived from linoleic acid via reduction to the alcohol followed by acetylation.
Metabolism: Hydrolyzed by antennal esterases to regenerate linoleyl alcohol (the active signaling molecule in some species) or used directly.
Lipid Research Standard
Used as a standard to calibrate GC-FID/MS methods for analyzing wax esters and neutral lipids in biological samples. It distinguishes between free fatty acids and esterified pools when analyzing skin surface lipids or meibomian gland secretions.
References
PubChem. (2025). Linoleyl acetate (Compound).[4][5][6][7] National Library of Medicine. [Link]
NIST. (2023). Mass Spectrum of Octadecadienyl Acetate. NIST Chemistry WebBook, SRD 69.[8] [Link]
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. [Link]
El-Sayed, A. M. (2024). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]
Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.
Isomeric Divergence: Linoleyl Acetate vs. Linoleic Acid Esters in Drug Design
The following technical guide details the structural, metabolic, and functional divergence between Linoleyl Acetate and Linoleic Acid Esters . Executive Summary In lipid-based drug development, the distinction between Li...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, metabolic, and functional divergence between Linoleyl Acetate and Linoleic Acid Esters .
Executive Summary
In lipid-based drug development, the distinction between Linoleic Acid Esters (e.g., Ethyl Linoleate) and Linoleyl Acetate is a matter of structural inversion that dictates metabolic fate. While both are hydrophobic esters with the identical molecular formula (
for the ethyl/acetate pair), they possess inverse ester linkages.
Linoleic Acid Esters are acyl derivatives of linoleic acid. They function as prodrugs for essential fatty acids, feeding into the arachidonic acid cascade.
Linoleyl Acetate is an alkyl derivative of linoleyl alcohol. It functions as a stable lipophilic carrier that metabolizes into linoleyl alcohol, a distinct bioactive signaling molecule with specific anti-inflammatory properties (NLRP3 inhibition) independent of the cyclooxygenase (COX) pathway.
This guide analyzes these differences to inform their selection in formulation and therapeutic design.
Structural & Physicochemical Comparison
The core difference lies in the orientation of the ester bond relative to the
polyunsaturated chain.
The "Inverse Ester" Relationship
Both molecules are esters, but the carbonyl group (
Upon hydrolysis, this ester releases Linoleyl Alcohol .
Mechanism: Linoleyl alcohol is not a direct substrate for COX enzymes. It must first be oxidized to linoleic acid (via Alcohol Dehydrogenase) to enter the eicosanoid pathway. However, the alcohol form itself possesses distinct bioactivity.
Specific Activity: Recent studies identify linoleyl acetate and its alcohol metabolite as inhibitors of the NLRP3 Inflammasome and the JAK2/STAT3 pathway.
Therapeutic Use: Treatment of inflammatory conditions (e.g., gout, erectile dysfunction models) where COX-independent anti-inflammatory action is desired.
Targeted Anti-Inflammatory: For pathologies involving the NLRP3 inflammasome (Gout, Type 2 Diabetes) where avoiding COX inhibition (and associated gastric side effects) is beneficial.
Pheromone Technology: In agricultural pest control, as it mimics insect pheromones more closely than acid esters.
Prodrug Stability: The acetate bond is generally more resistant to spontaneous hydrolysis in aqueous formulations compared to the ethyl ester, offering improved shelf-life for topical creams.
References
Linoleyl Acetate and Mandenol in ED Tre
Source: NIH / PubMed Central
Title: Linoleyl acetate and mandenol alleviate HUA‐induced ED via NLRP3 inflammasome and JAK2/STAT3 signalling conduction in r
The Multifaceted Biological Activities of Linoleyl Acetate: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Therapeutic Potential of a Natural Ester Linoleyl acetate, a naturally occurring monoterpene ester, is a primary constituent of essential oils from plants such as clary sage (Salvia sclarea) a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Natural Ester
Linoleyl acetate, a naturally occurring monoterpene ester, is a primary constituent of essential oils from plants such as clary sage (Salvia sclarea) and lavender (Lavandula angustifolia)[1]. Beyond its well-established use as a fragrance in cosmetics and household products, a growing body of scientific evidence illuminates its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current understanding of linoleyl acetate's therapeutic potential, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. We will explore the underlying molecular mechanisms, present relevant experimental data, and provide detailed protocols for researchers and drug development professionals seeking to investigate this promising natural compound.
Linoleyl acetate is the acetate ester of linalool, and the two often coexist in essential oils[2]. It is important to note that upon oral administration, linoleyl acetate is rapidly hydrolyzed to linalool and acetic acid in the gastrointestinal tract, suggesting that linalool may be the primary systemically available active metabolite.[3][4][5] This guide will address the activities of both linoleyl acetate and its metabolite, linalool, where relevant, to provide a comprehensive picture of its pharmacological profile.
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, psoriasis, and neurodegenerative disorders. Linoleyl acetate has demonstrated significant anti-inflammatory effects in a variety of preclinical models.[1][6][7][8]
In Vivo Evidence of Anti-inflammatory Activity
A hallmark of acute inflammation is edema. In a carrageenan-induced rat paw edema model, a classic assay for evaluating anti-inflammatory agents, both linalool and linoleyl acetate were shown to reduce edema.[6][8][9] Interestingly, linoleyl acetate exhibited a more delayed but prolonged effect compared to linalool, suggesting a potential pro-drug behavior where it is gradually metabolized to the active linalool.[6][8]
In a mouse model of psoriasis-like skin lesions, topical application of linoleyl acetate reduced skin levels of the pro-inflammatory cytokines IL-1β and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, in a rat model of rheumatoid arthritis, linoleyl acetate administration inhibited the increase in hind paw thickness and reduced serum levels of IL-6.[7]
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of linoleyl acetate are underpinned by its ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Linoleyl acetate has been shown to inhibit the activation of NF-κB in various cell types, thereby downregulating the production of inflammatory mediators.[1]
Modulation of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. In a rat model of hyperuricemia-induced erectile dysfunction, linoleyl acetate was found to mitigate tissue damage by inhibiting the NLRP3 inflammasome pathway.[10][11] This was evidenced by the reduced expression of NLRP3, ASC, and Caspase-1.[10][11]
Suppression of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation. The same study demonstrated that linoleyl acetate inhibited the phosphorylation of JAK2 and STAT3, further contributing to its anti-inflammatory effects.[10][11]
Caption: Key Anti-inflammatory Signaling Pathways Modulated by Linoleyl Acetate.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to cellular damage and the pathogenesis of many chronic diseases. Linoleyl acetate has demonstrated notable antioxidant capabilities both in vitro and in vivo.[1][12]
Evidence of Antioxidant Activity
In vitro studies have shown that linoleyl acetate possesses high peroxyl radical scavenging ability.[12] In vivo studies have further substantiated these findings. For instance, in a rat model of combined hypertension and chronic obstructive pulmonary disease, linoleyl acetate reduced serum levels of malondialdehyde (MDA), a marker of lipid peroxidation.[12] It also attenuated oxidative damage in the liver tissue of diabetic rats by decreasing MDA levels.[12] Furthermore, linoleyl acetate has been shown to reduce ROS generation in various experimental models.[1][12]
Interestingly, studies on heated soybean oil have indicated that linoleyl acetate can reduce oxidative changes at high temperatures, suggesting its potential as a natural antioxidant in food processing.[13][14]
Mechanisms of Antioxidant Action
The antioxidant effects of linoleyl acetate are mediated through multiple mechanisms:
Direct Radical Scavenging: As mentioned, linoleyl acetate can directly scavenge harmful free radicals.[12]
Modulation of Antioxidant Enzymes: While direct evidence for linoleyl acetate is still emerging, related compounds have been shown to upregulate the expression of endogenous antioxidant enzymes.
Inhibition of ROS-Generating Enzymes: Linoleyl acetate has been found to reduce the expression of NADPH oxidase (NOX) subunits, such as NOX2 and p47phox, which are major sources of cellular ROS production.[1][12]
Caption: Experimental Workflow for Assessing Antioxidant Activity.
Neuroprotective and Anxiolytic Effects: A Potential Role in Neurological and Mental Health
Emerging research suggests that linoleyl acetate may have beneficial effects on the central nervous system, including neuroprotective and mood-modulating properties.[1]
Neuroprotection
In cellular models of ischemic injury, linoleyl acetate has been shown to protect neurons and microglia from oxidative stress and inflammatory responses.[1][12] It achieved this by reducing the expression of NOX2 and p47phox, decreasing ROS generation, and lowering the release of lactate dehydrogenase (LDH), a marker of cell damage.[1][12]
Anxiolytic and Mood-Enhancing Effects
Linoleyl acetate has been reported to have anti-anxiety and anti-stress effects.[1][7] Inhalation of linoleyl acetate by cancer patients before chemotherapy was found to decrease anxiety and stress scores.[1] The mood-enhancing effects of linoleyl acetate may be related to its ability to increase parasympathetic activity, inhibit Ca2+ influx, and modulate serotonin and dopamine receptors.[1][12]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine, which plays a crucial role in cognitive function. Linoleyl acetate has been reported to inhibit both AChE and BChE, suggesting its potential to enhance cholinergic neurotransmission and improve cognitive function.[1]
Other Reported Biological Activities
Beyond the well-documented anti-inflammatory, antioxidant, and neuroprotective effects, preliminary studies have indicated other potential therapeutic applications for linoleyl acetate:
Cardiovascular Effects: Linoleyl acetate has been shown to have cardiovascular-regulatory effects, including reducing heart rate and alleviating vasoconstriction.[7] It may also offer protection against cardiovascular damage induced by nicotine exposure.[15] In isolated rabbit carotid artery specimens, linalyl acetate induced relaxation of the vascular smooth muscle.[16][17]
Antimicrobial Activity: Some studies have suggested that essential oils rich in linalool and linoleyl acetate possess antimicrobial activity against various bacteria and fungi.[15]
Gastroprotective Effects: In a rat model of ethanol-induced gastric ulcers, pretreatment with linoleyl acetate significantly decreased gastric mucosal injuries.[18] This protective effect was associated with a reduction in gastric juice volume and total oxidant status.[18]
Safety and Toxicological Profile
The safety of linoleyl acetate is a critical consideration for its potential therapeutic development. Generally, it is considered to have low acute toxicity.[3] However, some in vitro studies have raised concerns about its genotoxic potential.
Acute Toxicity: The acute oral LD50 in rats is reported to be greater than 13,360 mg/kg, indicating very low acute toxicity.[3]
Genotoxicity: An in vitro micronucleus test on human lymphocytes showed that linoleyl acetate, at non-toxic concentrations, increased the frequency of micronuclei in a concentration-dependent manner.[19][20] This suggests a potential for aneugenic activity (interfering with chromosome segregation). In contrast, its metabolite, linalool, was devoid of genotoxicity in the same assay.[19][20] An Ames test for mutagenicity was negative for linoleyl acetate.[3]
Endocrine Activity: A comprehensive assessment using in vitro and in vivo models concluded that linalool and linalyl acetate do not exert relevant estrogenic or androgenic activity.[21][22]
The discrepancy between the in vitro genotoxicity findings for linoleyl acetate and the lack of genotoxicity for its primary metabolite, linalool, highlights the importance of considering metabolic activation and inactivation in safety assessments. Further in vivo studies are warranted to fully characterize the genotoxic potential of linoleyl acetate.
Experimental Protocols
For researchers interested in investigating the biological activities of linoleyl acetate, the following are representative, detailed protocols for key assays.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a widely used and validated model for assessing the anti-inflammatory activity of novel compounds.
Objective: To evaluate the ability of linoleyl acetate to reduce acute inflammation in a rat model.
Materials:
Male Wistar rats (180-220 g)
Linoleyl acetate
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
1% (w/v) carrageenan solution in sterile saline
Pletysmometer
Procedure:
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
Control (vehicle only)
Linoleyl acetate (at various doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)
Positive control (e.g., indomethacin, 10 mg/kg, p.o.)
Dosing: Administer the vehicle, linoleyl acetate, or positive control one hour before the induction of inflammation.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection; Vt).
Data Analysis:
Calculate the percentage increase in paw volume for each rat at each time point: % Edema = [(Vt - V0) / V0] * 100.
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
Statistically analyze the data using an appropriate method (e.g., ANOVA followed by a post-hoc test).
Causality and Self-Validation: The use of a positive control (indomethacin) validates the assay's ability to detect anti-inflammatory effects. The dose-dependent response to linoleyl acetate, if observed, would provide strong evidence for its specific anti-inflammatory activity.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This is a simple and rapid spectrophotometric assay for measuring the antioxidant capacity of a compound.
Objective: To determine the free radical scavenging activity of linoleyl acetate.
Materials:
Linoleyl acetate
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
Methanol
Positive control (e.g., ascorbic acid or Trolox)
96-well microplate
Microplate reader
Procedure:
Preparation of Solutions: Prepare a stock solution of linoleyl acetate in methanol and serially dilute it to obtain a range of concentrations. Prepare a stock solution of the positive control.
Assay:
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
Add an equal volume of the different concentrations of linoleyl acetate, the positive control, or methanol (as a blank) to the wells.
Mix gently and incubate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity for each concentration: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
Plot the percentage of scavenging activity against the concentration of linoleyl acetate and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Causality and Self-Validation: The inclusion of a well-characterized antioxidant as a positive control ensures the validity of the assay. A concentration-dependent increase in scavenging activity provides evidence for the direct antioxidant properties of linoleyl acetate.
Summary of Quantitative Data
Biological Activity
Model System
Key Findings
Reference
Anti-inflammatory
Carrageenan-induced rat paw edema
Reduction in edema with delayed and prolonged effect.[6][8]
Significant reduction in gastric mucosal injuries.[18]
Ghasemi et al., 2025
Conclusion and Future Directions
Linoleyl acetate has emerged as a promising natural compound with a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, NLRP3 inflammasome, and JAK/STAT, underscores its potential for the development of novel therapeutics for a range of diseases.
While the existing preclinical data are encouraging, several areas warrant further investigation. The in vitro genotoxicity findings for linoleyl acetate need to be clarified with further in vivo studies to accurately assess its safety profile. The pharmacokinetic and pharmacodynamic properties of linoleyl acetate and its primary metabolite, linalool, require more detailed characterization to optimize dosing and delivery strategies.[1] The low water solubility and potential for rapid metabolism of linoleyl acetate present challenges for its clinical application, and formulation strategies to enhance its bioavailability should be explored.[1]
References
Hsieh, Y. L., et al. (2023). Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction. Frontiers in Pharmacology, 14, 1226846. [Link]
Peana, A. T., et al. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Phytomedicine, 9(8), 721-726. [Link]
Li, Y., et al. (2024). Linoleyl acetate and mandenol alleviate HUA‐induced ED via NLRP3 inflammasome and JAK2/STAT3 signalling conduction in rats. Journal of Cellular and Molecular Medicine, 28(17), e70075. [Link]
Peana, A. T., et al. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. ResearchGate. [Link]
Semantic Scholar. (n.d.). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Semantic Scholar. [Link]
Di Sotto, A., et al. (2011). Genotoxicity of lavender oil, linalyl acetate, and linalool on human lymphocytes in vitro. Environmental and Molecular Mutagenesis, 52(1), 69-71. [Link]
White, P. J., & Armstrong, L. S. (1986). Linalyl Acetate and Other Compounds with Related Structures as Antioxidants in Heated Soybean Oil? Journal of the American Oil Chemists' Society, 63(4), 525-529. [Link]
Iowa State University Digital Repository. (n.d.). The effect of linalyl acetate on triglyceride and cholesterol oxidation in heated soybean oil and lard. Iowa State University Digital Repository. [Link]
Koto, T., et al. (2006). Linalyl acetate as a major ingredient of lavender essential oil relaxes the rabbit vascular smooth muscle through dephosphorylation of myosin light chain. Journal of Cardiovascular Pharmacology, 48(1), 850-856. [Link]
Li, Y., et al. (2024). Linoleyl acetate and mandenol alleviate HUA-induced ED via NLRP3 inflammasome and JAK2/STAT3 signalling conduction in rats. PubMed. [Link]
ResearchGate. (n.d.). Genotoxicity of Lavender Oil, Linalyl Acetate, and Linalool on Human Lymphocytes In Vitro. ResearchGate. [Link]
PharmaCompass. (n.d.). Linalyl Acetate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
Hsieh, Y. L., et al. (2023). Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction. PMC. [Link]
Politano, V. T., et al. (2023). Critical assessment of the endocrine potential of Linalool and Linalyl acetate: proactive testing strategy assessing estrogenic and androgenic activity of Lavender oil main components. PMC. [Link]
ResearchGate. (n.d.). Pharmacokinetics of linalool and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats. ResearchGate. [Link]
Politano, V. T., et al. (2023). Critical assessment of the endocrine potential of Linalool and Linalyl acetate: proactive testing strategy assessing estrogenic and androgenic activity of Lavender oil main components. PubMed. [Link]
Taylor & Francis. (n.d.). Linalyl acetate – Knowledge and References. Taylor & Francis. [Link]
Rai, V. K., et al. (2022). A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice. Frontiers in Pharmacology, 13, 933185. [Link]
MDPI. (2025). Interactions of Linalool and Linalyl Acetate with Selected Dog Cytochrome P450 (CYP) Proteins Identified by In Silico Drug Discovery Followed by Molecular Docking Analysis. MDPI. [Link]
Technical Guide: Solvation Thermodynamics and Handling of Linoleyl Acetate
Executive Summary Linoleyl acetate (cis-9, cis-12-octadecadienyl acetate) represents a classic physicochemical challenge in lipid chemistry: a molecule dominated by a substantial hydrophobic tail (C18:2) with a minimally...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Linoleyl acetate (cis-9, cis-12-octadecadienyl acetate) represents a classic physicochemical challenge in lipid chemistry: a molecule dominated by a substantial hydrophobic tail (C18:2) with a minimally polar acetate head group.[1][2] While often confused with the terpene linalyl acetate due to nomenclature similarities, linoleyl acetate exhibits distinct solubility behaviors characteristic of long-chain fatty esters.[1][2][3][4] This guide provides a definitive analysis of its solubility profile, offering researchers a mechanistic understanding of solvent selection, aqueous dispersion strategies, and validated protocols for handling this compound in drug delivery and pheromone research.[3]
Part 1: Physicochemical Fundamentals[3][4]
To master the handling of linoleyl acetate, one must first understand the thermodynamic forces dictating its phase behavior.
Structural Analysis & The Lipophilic Dominance
Linoleyl acetate (
) is the acetate ester of linoleyl alcohol.[2][3] Its structure consists of an 18-carbon chain with two cis double bonds (imparting a "kink" that prevents tight crystalline packing, keeping it liquid at room temperature) and a terminal acetate group.[1][2][3][4]
The Solvation Paradox:
While the acetate group contains electronegative oxygen atoms capable of weak dipole interactions, the 18-carbon hydrocarbon tail exerts an overwhelming hydrophobic effect .[1][2][3][4] The entropic cost of organizing water molecules around this large non-polar chain far exceeds the enthalpic gain from hydrogen bonding at the acetate head. Consequently, linoleyl acetate behaves thermodynamically like a hydrocarbon.[1][3]
Hansen Solubility Parameters (HSP)
For precise solvent selection, we utilize Hansen Solubility Parameters.[2][3][4] While experimental values for linoleyl acetate are rare, they can be accurately estimated based on structural group contributions (Van Krevelen method) relative to similar fatty esters (e.g., Methyl Linoleate).[2][3][4]
Very low; indicates poor interaction with polar aprotic solvents like Acetone.[1][2][3][4]
H-Bonding
3.0 - 4.0
Low; inability to act as a significant H-bond donor/acceptor limits water solubility.[1][2][3][4]
Part 2: Organic Solvent Systems
The solubility of linoleyl acetate in organic solvents follows the "Like Dissolves Like" principle, but with nuances regarding temperature and concentration.
Solvent Compatibility Matrix[1][2][3][5]
The following table summarizes the solubility profile based on polarity index and dielectric constants.
Solvent Class
Representative Solvent
Solubility Status
Mechanistic Insight
Aliphatic Hydrocarbons
Hexane, Heptane
Miscible
Perfect match.[1][2][3][4] The solvent of choice for stock solutions and extraction.[3]
Chlorinated Solvents
Chloroform, DCM
Miscible
Excellent solvency due to high dispersion forces; standard for lipid chromatography.[1][2][3][4]
Alcohols (Short Chain)
Ethanol, Methanol
Soluble (High)
Soluble at room temp, but phase separation may occur at very low temps () or high water content.[1][2][3][4]
Polar Aprotic
DMSO, DMF
Soluble
Soluble, but requires anhydrous conditions.[1][2][3][4] Presence of water causes immediate turbidity.[1][2]
Ethers
Diethyl Ether, THF
Miscible
Excellent compatibility; often used for reaction media.[1][2][3][4]
Aqueous
Water, PBS
Insoluble
.[1][2][3][4] Requires surfactant engineering (see Part 3).[1][2][4]
Visualization: Solvent Selection Logic
The following decision tree assists researchers in selecting the appropriate solvent vehicle based on the downstream application.
Figure 1: Solvent selection decision tree based on experimental constraints. Note that biological assays require water-miscible organic carriers (DMSO/Ethanol) kept below cytotoxic concentrations.[1][2][3][4]
Part 3: The Aqueous Challenge & Engineering Solutions
Linoleyl acetate is effectively insoluble in water.[1][2][3] In biological systems (e.g., pheromone delivery or cell culture), simply adding the compound to water results in phase separation (oiling out), leading to heterogeneous dosing and failed experiments.[3]
The Micellar Solution
To introduce linoleyl acetate into an aqueous environment, one must reduce the interfacial tension using surfactants to form oil-in-water (O/W) emulsions or micelles .[1][2][3][4]
Surfactant Choice: Non-ionic surfactants (Tween 80, Triton X-100) are preferred for biological compatibility.[1][2][3][4]
Critical Micelle Concentration (CMC): The surfactant must be present above its CMC to encapsulate the hydrophobic ester.[1][2][3]
Visualization: Micelle Formation Mechanism[3][4]
Figure 2: Mechanism of solubilization via micelle encapsulation.[1][2][3][4] The surfactant tail groups shield the linoleyl acetate from the aqueous phase.
Part 4: Experimental Protocols
These protocols are designed to ensure reproducibility and data integrity.[1][2][3]
Protocol B: Preparation of Stable Aqueous Emulsion (1 mM)
Use this for biological assays where organic solvents must be minimized.[1][2][3][4]
Stock Preparation: Dissolve Linoleyl Acetate in 100% Ethanol or DMSO to create a 100 mM stock solution.[1][2][3][4]
Surfactant Mix: Prepare the aqueous media (PBS or Media) containing 0.05% - 0.1% Tween 80.
Injection:
While vortexing the aqueous media at high speed, slowly inject the organic stock solution (1% v/v final concentration).[3]
Note: The final concentration of Linoleyl Acetate will be 1 mM.[1][3]
Stabilization: Sonicate the mixture in a water bath for 5 minutes to reduce droplet size and ensure homogeneity.
Validation: Inspect visually for oil droplets.[1][2][3][4] The solution should be slightly opalescent but uniform.[1][3]
Part 5: Applications & Context[1][3][4][6]
Pheromone Research
Linoleyl acetate is often investigated as a semiochemical in insects (e.g., Lepidoptera).[2][3][4] In these applications, solubility in hexane is critical for extracting pheromones from glands, while mineral oil or paraffin is often used as a carrier for field dispensers to control release rates via volatility rather than solubility.[1][2][3][4]
Drug Delivery
As a lipid prodrug model, linoleyl acetate represents a class of molecules that require Lipid-Based Drug Delivery Systems (LBDDS) .[1][2][3][4] The solubility principles outlined here (high LogP, requirement for surfactants) directly inform the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) used to improve the bioavailability of lipophilic drugs.[3]
References
PubChem. (n.d.).[1][2][3][4] Linoleyl Acetate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2][4]
Hansen, C. M. (2007).[1][2][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3][4] CRC Press.[1][2][3] (Referenced for theoretical solubility parameter estimation of fatty esters).
Chrastil, J. (1982).[1][2][4] Solubility of solids and liquids in supercritical gases. The Journal of Physical Chemistry, 86(15), 3016–3021. (Foundational text for lipid solubility thermodynamics).
Sigma-Aldrich. (n.d.).[1][2][4] Product Specification: Linoleyl Acetate. (Referenced for physical state and storage conditions).
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Linoleyl Acetate
Abstract Linoleyl acetate, a valuable wax ester, finds extensive application in the cosmetic, pharmaceutical, and food industries as an emollient, flavoring agent, and bioactive compound.[1] Traditional chemical synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Linoleyl acetate, a valuable wax ester, finds extensive application in the cosmetic, pharmaceutical, and food industries as an emollient, flavoring agent, and bioactive compound.[1] Traditional chemical synthesis routes often require harsh conditions, leading to undesirable byproducts and environmental concerns. Enzymatic synthesis, employing lipases as biocatalysts, presents a sustainable and highly specific alternative, operating under mild conditions to produce high-purity esters.[2][3] This guide provides a comprehensive overview of the core principles, optimization strategies, and detailed laboratory protocols for the synthesis of linoleyl acetate via lipase-catalyzed esterification and transesterification. The methodologies are designed for researchers, scientists, and process development professionals seeking to establish robust and efficient biocatalytic systems.
Introduction: The Rationale for Biocatalysis
The enzymatic pathway to ester synthesis leverages the natural function of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). While their physiological role is the hydrolysis of fats, in micro-aqueous or solvent-free environments, the thermodynamic equilibrium shifts to favor synthesis.[4][5] This biocatalytic approach offers several distinct advantages over conventional chemical methods:
High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of side products and simplifying downstream purification.[3]
Mild Reaction Conditions: Typical reactions are conducted at moderate temperatures (40-60°C) and atmospheric pressure, preserving the integrity of thermally sensitive molecules like polyunsaturated fatty acids and reducing energy consumption.[6][7]
Environmental Sustainability: The process avoids the use of toxic catalysts and harsh solvents, aligning with the principles of green chemistry.[2]
Catalyst Reusability: The use of immobilized lipases, such as the widely acclaimed Novozym 435, allows for easy recovery and reuse of the biocatalyst over multiple cycles, significantly improving process economics.[3][8][9]
Core Principles and Reaction Mechanism
The synthesis of linoleyl acetate can be approached via two primary enzymatic routes: direct esterification and transesterification.
2.1. Synthesis Routes
Direct Esterification: This route involves the direct reaction between linoleic acid and an acetyl source, typically acetic acid. The primary challenge is the formation of water as a byproduct, which can promote the reverse hydrolytic reaction and inhibit the lipase.[10] Effective and continuous removal of water is therefore critical to drive the reaction towards high conversion.
Transesterification (Acyl Transfer): This is often the preferred method due to more favorable thermodynamics. It involves the reaction of linoleic acid with an activated acetyl donor. Common donors include:
Acetic Anhydride: Offers high reactivity and can lead to near-quantitative conversion.[11]
Vinyl Acetate: An exceptionally efficient acyl donor. It generates vinyl alcohol as a co-product, which tautomerizes irreversibly to acetaldehyde, effectively pulling the reaction equilibrium to completion.[12][13]
Ethyl Acetate: A less reactive but cost-effective and green solvent/reagent.[14]
2.2. The Catalytic Mechanism
Immobilized lipases, particularly the non-specific Lipase B from Candida antarctica (CALB), often follow a Ping-Pong Bi-Bi mechanism. The process involves the formation of a covalent acyl-enzyme intermediate.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase catalysis.
Optimization of Reaction Parameters
The success of the enzymatic synthesis hinges on the careful optimization of several key parameters. The interplay between these factors determines the reaction rate, conversion yield, and overall process efficiency.
Parameter
Typical Range
Rationale & Expert Insights
Biocatalyst
Novozym 435, Lipozyme RM IM
Novozym 435 (immobilized Candida antarctica Lipase B) is the industry standard due to its high activity, broad substrate specificity, excellent stability, and proven reusability.[6][7][9][15] It is a non-specific lipase, making it highly effective for this type of esterification.[5]
Acyl Donor
Vinyl Acetate, Acetic Anhydride
Vinyl acetate is highly recommended for achieving >95% conversion due to the irreversible nature of the reaction.[12] Acetic anhydride is also very effective.[11]
System
Solvent-Free
A solvent-free system is strongly advocated. It maximizes substrate concentration, increases volumetric productivity, simplifies product recovery, and enhances the green credentials of the process.[7][10][16][17]
Molar Ratio
1:1 to 1:5 (Acid:Donor)
An excess of the acyl donor (e.g., 1:2 or 1:3 molar ratio of linoleic acid to vinyl acetate) is often used to shift the equilibrium towards product formation and maximize the conversion of the more valuable fatty acid.[11]
Temperature
40 - 60 °C
This range represents a crucial balance. Higher temperatures increase reaction kinetics but risk thermal deactivation of the enzyme. For Novozym 435, 50-60°C is often optimal.[6][7][11]
Enzyme Load
1 - 10% (w/w of substrates)
Higher enzyme loading accelerates the reaction but increases cost. A load of 2-5% is a common starting point for optimization.[15][16]
Agitation
150 - 400 rpm
Vigorous agitation is essential in the viscous, solvent-free medium to overcome mass transfer limitations and ensure adequate contact between the substrates and the immobilized enzyme particles.[6][11][16]
Water Removal
N/A for Vinyl Acetate
When using acetic acid, methods like vacuum application or the addition of molecular sieves are necessary to remove water.[7][18] This is not required when using vinyl acetate or acetic anhydride as the acyl donor.
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis, purification, and characterization of linoleyl acetate.
Protocol 1: Solvent-Free Synthesis via Transesterification
This protocol details the synthesis using the highly efficient Novozym 435 and vinyl acetate as the acyl donor.
Materials:
Linoleic Acid (≥98% purity)
Vinyl Acetate (≥99% purity)
Novozym 435 (immobilized Candida antarctica Lipase B)
n-Hexane (analytical grade, for washing)
Equipment:
100 mL jacketed glass reactor with a magnetic stirrer/overhead stirrer
Reactor Setup: Set up the jacketed glass reactor connected to the thermostatic water bath. Set the temperature to 55°C.
Substrate Addition: Add linoleic acid (e.g., 28.0 g, 0.1 mol) and vinyl acetate (e.g., 25.8 g, 0.3 mol) to the reactor, establishing a 1:3 molar ratio.
Equilibration: Start the magnetic stirrer (e.g., 300 rpm) and allow the mixture to reach the set temperature of 55°C.
Enzyme Addition: Once the temperature is stable, add Novozym 435 (e.g., 2.7 g, representing ~5% w/w of total substrates). This marks the start of the reaction (t=0).
Reaction Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Dilute the aliquot in n-hexane and analyze by GC-FID to monitor the disappearance of linoleic acid and the formation of linoleyl acetate.
Reaction Completion: The reaction is typically complete (>95% conversion) within 8-24 hours.
Enzyme Recovery: Upon completion, stop the heating and stirring. Recover the immobilized enzyme by vacuum filtration.
Enzyme Washing and Storage: Wash the recovered Novozym 435 beads with n-hexane (3 x 20 mL) to remove residual substrates and product. Dry the beads under vacuum at room temperature and store them at 4°C for reuse. The enzyme can typically be reused for over 10 cycles with minimal loss of activity.[3]
Product Workup: The filtrate contains the crude linoleyl acetate. Concentrate the product under reduced pressure using a rotary evaporator to remove excess vinyl acetate and hexane. The resulting oil is of high purity but can be further purified if required (see Protocol 2).
Protocol 2: Product Characterization
Accurate characterization is essential to confirm product identity and purity.
A. Gas Chromatography (GC-FID) for Conversion and Purity
Instrument: GC system with a Flame Ionization Detector (FID).
Column: A polar capillary column such as a WAX-type (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[11]
Sample Prep: Dilute a small amount of the reaction mixture or final product in n-hexane (e.g., 1:100 v/v).
Analysis: Calculate conversion by monitoring the decrease in the linoleic acid peak area relative to an internal standard or by area percentage normalization, assuming response factors are similar.
B. Structural Confirmation by ¹H NMR Spectroscopy
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: Chloroform-d (CDCl₃).
Analysis: The formation of the ester is confirmed by the appearance of a characteristic singlet for the acetate methyl protons and a shift in the signals corresponding to the fatty acid chain.
Expected Chemical Shifts (δ, ppm) for Linoleyl Acetate:
~5.34 (m): Olefinic protons (-CH=CH-) of the linoleyl chain.[19]
1. Increase stirring speed to ensure a homogenous suspension. 2. Verify temperature; optimize between 50-65°C. 3. Ensure high-purity substrates. 4. Extend reaction time and monitor via GC.
Enzyme Activity Drops on Reuse
1. Incomplete removal of product/substrate. 2. Mechanical damage to beads. 3. Thermal deactivation during reaction or drying.
1. Ensure thorough washing with n-hexane after each cycle. 2. Use an overhead stirrer instead of a magnetic bar if bead fracture is suspected. 3. Do not exceed the recommended temperature range; dry under mild vacuum without heat.
1. Analyze samples promptly after preparation. 2. Use precision pipettes for all dilutions. 3. Bake out the GC column according to manufacturer's instructions.
Conclusion
The lipase-catalyzed synthesis of linoleyl acetate offers a powerful, efficient, and environmentally benign alternative to traditional chemical methods. By leveraging robust immobilized biocatalysts like Novozym 435 and optimizing key reaction parameters such as temperature, substrate ratio, and agitation in a solvent-free system, researchers can achieve high conversion rates and excellent product purity. The protocols and insights provided in this guide serve as a validated starting point for the successful implementation of this green technology in both laboratory and industrial settings.
References
Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125. Brandeis University.
Lipase‐catalyzed production of wax esters. Scilit.
Large scale production of liquid wax ester by immobilized lipase. AIP Publishing.
Waste Cooking Oil For Wax Esters Synthesis Using Candida rugosa Lipase Immobilized on Fe3O4@OA Nanoparticles. AIDIC.
Optimization of conjugated linoleic acid triglycerides via enzymatic esterification in no-solvent system. ProQuest.
Modeling and optimization of lipase-catalyzed esterification of policosanols with conjugated linoleic acid by response surface methodology. Taylor & Francis Online.
(PDF) Optimization of Immobilized Lipase-Catalyzed Synthesis of wax Esters by Response Surface Methodology. ResearchGate.
Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. MDPI.
(PDF) Production and Kinetics of Isoamyl Acetate from Acetic Anhydride using Candida Antarctica Lipase B in a Solvent- Free System. ResearchGate.
Modeling and optimization of lipase-catalyzed esterification of policosanols with conjugated linoleic acid by response surface methodology. ResearchGate.
Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals.
Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Food Technology and Biotechnology.
SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. Polish Journal of Food and Nutrition Sciences.
Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Publications.
Lipase-catalyzed esterification of conjugated linoleic acid with L-carnitine in solvent-free system and acetonitrile. PubMed.
Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher.
Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. SCIRP.
Chemoenzymatic synthesis of luliconazole mediated by lipases. AIR Unimi.
OPERATIONAL STABILITY STUDY OF NOVOZYM 435 LIPASE IN THE GERANYL ACETATE SYNTHESIS USING IN BATCH STIRRED TANK REACTOR. Proceedings.Science.
Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. SAB.
Enzymatic Synthesis of Geranyl Acetate by Transesterification with Acetic Anhydride as Acyl Donor. Academia.edu.
Enzymatic production of linalool esters in organic and solvent-free system. ResearchGate.
An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC.
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC.
(PDF) LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES. ResearchGate.
Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. SciELO.
Lipase mediated isoamyl acetate synthesis in solvent-free system using vinyl acetate as acyl donor. SciSpace.
DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. PMC.
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
Lipase-catalyzed solvent-free synthesis of monoacylglycerols in various reaction systems. The INCITE project.
Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Digital CSIC.
Fig. S4.1-2: 1 H NMR chemical shifts for linalool and linalyl acetate... ResearchGate.
Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Frontiers.
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI.
Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. SciELO.
Fig. S4.1-2: 1 H NMR chemical shifts for linalool and linalyl acetate... ResearchGate.
Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). PMC.
Characterizing fatty acids with advanced multinuclear NMR methods. Magritek.
Authenticity assessment of lavender oils using GC-P-IRMS: 2H/1H isotope ratios of linalool and linalyl acetate. Springer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures. MDPI.
Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). ResearchGate.
Gas chromatography-mass spectrometry (GC-MS) analysis of linoleyl acetate
Executive Summary This application note details the protocol for the identification and quantification of Linoleyl Acetate ((9Z,12Z)-octadeca-9,12-dienyl acetate) using Gas Chromatography-Mass Spectrometry (GC-MS). Linol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the identification and quantification of Linoleyl Acetate ((9Z,12Z)-octadeca-9,12-dienyl acetate) using Gas Chromatography-Mass Spectrometry (GC-MS). Linoleyl acetate is a long-chain fatty alcohol ester (C20H36O2) frequently analyzed in the context of insect pheromone profiling (Lepidoptera), lipid metabolism studies, and quality control of synthesized lipid standards.
Critical Distinction: Researchers often confuse Linoleyl Acetate (C20 fatty ester) with Linalyl Acetate (C12 monoterpene found in lavender). This protocol specifically addresses the C20 fatty compound, requiring higher elution temperatures and specific column selectivity to resolve it from structural isomers like Oleyl Acetate or Linolenyl Acetate.
Chemical Profile & Target Analyte
Property
Specification
IUPAC Name
(9Z,12Z)-octadeca-9,12-dienyl acetate
Common Name
Linoleyl Acetate
Formula
C₂₀H₃₆O₂
Molecular Weight
308.5 g/mol
CAS Number
3968-98-3
Key Characteristic
Two cis double bonds at and ; Acetate moiety at C1.[1]
Analytical Strategy & Rationale
Column Selection: The Polarity Dilemma
For fatty alcohol acetates, column selection is dictated by the need to separate the target from homologous series (C16 vs C18) and degrees of unsaturation (C18:1 vs C18:2 vs C18:3).
Why: Polar phases interact with the pi-electrons of the double bonds. This provides superior separation of Linoleyl Acetate (2 double bonds) from Oleyl Acetate (1 double bond) and Linolenyl Acetate (3 double bonds).
Prevents condensation of high-boiling lipids before entering MS.
Ion Source
230°C (EI)
Standard temp to minimize source contamination while maintaining ionization efficiency.
Scan Range
35 – 450
Captures low mass fragments (43) and potential molecular ions.
Data Analysis & Interpretation
Fragmentation Pattern (Mass Spectrum)
The identification relies on a specific "fingerprint" rather than a strong molecular ion.
The "Acetate Effect" (
):
Linoleyl Acetate MW = 308.
Look for a distinct peak at
248 .
Mechanism:[2][3][4] McLafferty-type rearrangement or 1,2-elimination of acetic acid (
).
Base Peak & Low Mass Series:
43 (): Usually the base peak (100% abundance) or very strong. Confirming the acetate group.
67, 81, 95: Characteristic hydrocarbon fragments ( or similar series) indicative of a diene chain.
Molecular Ion:
308: Rarely seen. Do not rely on this for identification.
Retention Index (RI) Validation
Calculating the Kovats Retention Index is mandatory to distinguish Linoleyl Acetate from its isomers.
Target RI (DB-Wax/Polar): ~2250–2300 (Reference dependent, verify with standard).
Target RI (DB-5/Non-Polar): ~2173–2192.
Note: On a polar column, Linoleyl Acetate (C18:2) will elute after Oleyl Acetate (C18:1). On a non-polar column, they may co-elute or elute very closely.
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for the extraction and GC-MS confirmation of Linoleyl Acetate.
Troubleshooting & Quality Control
Peak Tailing: Linoleyl acetate is relatively stable, but activity in the inlet liner (dirty glass wool) can cause adsorption. Action: Replace liner and trim column guard if tailing occurs.
Isomer Co-elution: If Linoleyl Acetate and Oleyl Acetate peaks merge, lower the oven ramp rate to 2°C/min between 180°C and 220°C.
Ghost Peaks: Ensure the "Linoleyl" standard is not contaminated with "Linalyl" acetate (common in multi-use labs handling essential oils). Check retention time: Linalyl Acetate elutes much earlier (approx 10-15 mins earlier) than Linoleyl Acetate.
References
NIST Mass Spectrometry Data Center. (2023).[5] Linoleyl Acetate Mass Spectrum & Retention Indices. National Institute of Standards and Technology. [Link]
El-Sayed, A.M. (2024).[5] The Pherobase: Database of Pheromones and Semiochemicals - (Z,Z)-9,12-Octadecadienyl acetate. [Link][6][7]
PubChem. (2023).[5] Linoleyl Acetate Compound Summary. National Library of Medicine. [Link]
Christie, W.W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. [Link]
Application Note: Advanced SPME-GC-MS Methodologies for the Detection and Profiling of Linoleyl Acetate
Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals Introduction: The Chemical Ecology and Significance of Linoleyl Acetate Linoleyl acetate (often analyzed alongside specific ge...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals
Introduction: The Chemical Ecology and Significance of Linoleyl Acetate
Linoleyl acetate (often analyzed alongside specific geometric isomers like (2Z,13Z)-octadecadien-1-ol acetate) is a critical long-chain unsaturated ester with a molecular formula of C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol [1]. In chemical ecology, it functions as a potent semiochemical and sex pheromone in various moth species (such as those in the Sesiidae family)[1]. Furthermore, it serves as a pheromone precursor and an oxidative stress response metabolite in Lepidopteran pests, including the tea looper Hyposidra talaca[2].
Beyond its role in agricultural pest dynamics, linoleyl acetate is a key ligand in the intricate chemical communication networks of social insects. In worker ants (e.g., Camponotus japonicus), highly hydrophobic semiochemicals like linoleyl acetate are transported through the aqueous sensillum lymph via carrier proteins, specifically binding to the3[3].
Accurate detection of this semi-volatile compound in complex biological matrices (e.g., insect gland extracts, plant volatiles, or gut tissues) requires highly sensitive, solvent-free extraction techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides the requisite chromatographic resolution and pre-concentrative power to profile these trace-level metabolites[4].
Mechanistic Principles of SPME for Long-Chain Acetates
SPME relies on the thermodynamic partitioning of analytes between the sample matrix, the headspace, and a stationary polymer phase coated on a fused silica fiber.
Fiber Selection Causality: For a semi-volatile, long-chain acetate like linoleyl acetate, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 µm) is optimal. The PDMS provides an absorptive liquid-like phase for the non-polar aliphatic chains, while the DVB and CAR components offer adsorptive porous structures that trap the polar acetate functional group. This dual-mechanism maximizes recovery compared to a standard single-phase PDMS fiber.
Headspace (HS) vs. Direct Immersion (DI): HS-SPME is strongly preferred for biological matrices to prevent macromolecular fouling of the fiber's porous surface. Because linoleyl acetate has a relatively low vapor pressure, the system must rely on elevated extraction temperatures and matrix modification (salting out) to thermodynamically drive the compound into the headspace[4].
Experimental Workflow
Step-by-step thermodynamic workflow for the HS-SPME-GC-MS analysis of linoleyl acetate.
Self-Validating Protocol: HS-SPME-GC-MS
This protocol is designed as a self-validating analytical system, incorporating internal standardization and rigorous fiber conditioning to ensure quantitative reliability and eliminate false positives.
Phase 1: Sample Preparation & Matrix Modification
Aliquot Preparation: Transfer 1.0 mL of the biological extract (or 1.0 g of homogenized tissue diluted in MS-grade water) into a 10-mL precision glass headspace vial[4].
Salting Out: Add 0.3 g of pre-baked (400°C) Sodium Chloride (NaCl).
Causality: The addition of NaCl increases the ionic strength of the aqueous phase, significantly decreasing the solubility of hydrophobic organic compounds like linoleyl acetate. This "salting out" effect thermodynamically forces the analyte into the headspace[4].
Internal Standardization: Spike the sample with 10 µL of Nonadecyl Acetate (10 µg/mL in hexane) as an internal standard.
Causality: Nonadecyl acetate is structurally similar to linoleyl acetate but is rarely found in nature. Its inclusion allows for the normalization of matrix effects, fiber competition, and minor fluctuations in extraction temperature.
Sealing: Crimp the vial with a PTFE/silicone septum cap to ensure a hermetic seal.
Phase 2: Incubation and Extraction
Fiber Conditioning: Pre-condition the DVB/CAR/PDMS fiber in the GC injection port at 250°C for 30 minutes prior to the first daily run.
Causality: This step eliminates siloxane bleed from the fiber and carryover from previous analyses, ensuring a clean baseline[4].
Equilibration: Place the vial in a thermostatic agitator at 60°C for 15 minutes (250 rpm).
Causality: Agitation accelerates the mass transfer of the analyte from the liquid phase to the headspace, establishing thermodynamic equilibrium faster without causing thermal degradation of the acetate.
Extraction: Pierce the septum and expose the SPME fiber to the headspace for exactly 30 minutes at 60°C.
Causality: A 30-minute exposure provides sufficient time for the high-molecular-weight acetate to partition into the fiber coating without risking competitive displacement by highly volatile, low-affinity interferents.
Phase 3: Desorption and GC-MS Analysis
Thermal Desorption: Retract the fiber, transfer it to the GC injection port, and expose it for 5 minutes at 250°C in splitless mode[4].
Causality: Rapid thermal desorption ensures a sharp chromatographic peak. A narrow-bore (0.75 mm ID) SPME inlet liner is required to maintain high linear gas velocity and prevent band broadening.
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Oven Program: 60°C (hold 2 min) → 10°C/min to 200°C → 20°C/min to 280°C (hold 5 min).
Analytical Parameters & Quantitative Data
To ensure rigorous identification, mass spectral data must be cross-referenced with retention indices (RI) and authentic standards. Linoleyl acetate exhibits distinct fragmentation patterns due to its bis-allylic protons and acetate moiety[1].
Parameter / Feature
Specification / Value
Causality / Analytical Significance
Target Analyte
Linoleyl Acetate (C₂₀H₃₆O₂)
Primary semiochemical, pheromone precursor, and stress metabolite[1],[2].
Molecular Weight
308.5 g/mol
High MW dictates lower volatility, requiring 60°C HS-SPME extraction.
Diagnostic MS Ions (m/z)
43 (Base), 67, 79, 95, 109, 248
m/z 43 indicates the acetate group; m/z 248 [M-60] represents the loss of acetic acid, a hallmark of long-chain acetates.
Estimated Retention Index
~2190 - 2200 (Non-polar column)
Confirms identity alongside MS library matches (e.g., NIST)[5].
Maintains consistent retention times across the temperature gradient[4].
Biological Transduction: The Role of Linoleyl Acetate in Chemosensory Pathways
Understanding the detection of linoleyl acetate in nature provides critical context for its analytical profiling. In social insects like the Japanese carpenter ant, linoleyl acetate acts as a vital semiochemical ligand. Because it is highly hydrophobic, it cannot freely diffuse through the aqueous sensillum lymph of the insect's antennae. Instead, it binds to specific carrier proteins, such as the Niemann-Pick type C2 protein (CjapNPC2)[3].
CjapNPC2 exhibits a highly specialized pH-dependent binding mechanism: it binds linoleyl acetate tightly at the neutral pH found near the sensillum pore, and undergoes a conformational shift to release the ligand at the acidic pH near the dendritic membrane. This mechanism successfully delivers the semiochemical to the Odorant Receptors (ORs) to trigger neuronal depolarization and a subsequent behavioral response[3].
Chemosensory transduction pathway of linoleyl acetate mediated by CjapNPC2 in worker ants.
References
Source: uta.
Title: E,E-2,13-Octadecadien-1-ol Acetate|308.
Source: nih.
Title: First report on the gut metabolites of Hyposidra talaca and Biston suppressaria (Geometridae: Lepidoptera)
High-performance liquid chromatography (HPLC) methods for linoleyl acetate isolation
Executive Summary & Molecule Profile Linoleyl Acetate (cis,cis-9,12-octadecadienyl acetate) is a lipophilic fatty acid ester often utilized as a lipid standard, a pheromone precursor in entomological research, and a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Linoleyl Acetate (cis,cis-9,12-octadecadienyl acetate) is a lipophilic fatty acid ester often utilized as a lipid standard, a pheromone precursor in entomological research, and a specific lipid probe in drug delivery systems.
Critical Distinction: This protocol addresses Linoleyl Acetate (C20 lipid derivative), not Linalyl Acetate (C12 terpene found in lavender). Confusing these two is a common error in procurement and method development due to phonetic similarity.
The Separation Challenge
Isolating linoleyl acetate presents two primary chromatographic hurdles:
Structural Similarity: It co-elutes with other C18 fatty acid esters (e.g., Oleyl acetate, Linolenyl acetate) on standard C18 columns due to identical chain lengths.
Detection Limits: Lacking a conjugated pi-system, it exhibits negligible UV absorbance above 215 nm, rendering standard UV/Vis detection (254 nm) useless.
This guide details a two-stage orthogonal approach :
Stage 1 (Selectivity): Silver Ion Chromatography (Ag-HPLC) to fractionate based on the degree of unsaturation (double bond count).
Stage 2 (Scale/Polish): Non-Aqueous Reversed-Phase (NARP) HPLC for final purification and solvent exchange.
Analytical & Preparative Workflows
Method A: Silver Ion Chromatography (Ag-HPLC)
Best for: Separating Linoleyl Acetate (2 double bonds) from Oleyl (1) and Linolenyl (3) analogs.
Mechanism: Silver ions (
) impregnated in the stationary phase form weak, reversible charge-transfer complexes with the -electrons of the double bonds.[1] Retention increases exponentially with the number of double bonds.
Protocol 1: Ag-Ion Isolation
Parameter
Condition
Column
ChromSpher Lipids or Nucleosil 5SA (sulfonic acid) loaded with
Dimensions
250 x 4.6 mm (Analytical) / 250 x 10 mm (Semi-Prep)
Mobile Phase
Isocratic: 0.5% Acetonitrile in Hexane (v/v)
Flow Rate
1.0 mL/min (Analytical) / 4.5 mL/min (Semi-Prep)
Detection
ELSD (Evaporative Light Scattering) or UV at 205 nm
Temperature
25°C (Strict control required; binding is temp-sensitive)
Step-by-Step Execution:
Column Conditioning: If self-packing, flush SCX (Strong Cation Exchange) column with 200 mL of 10%
in water, then wash with water until neutral, followed by MeOH, then Hexane.
Equilibration: Flush with mobile phase for 60 minutes. The small amount of Acetonitrile acts as a "modifier" to regulate the strength of the Ag-Lipid interaction.
Injection: Dissolve sample in Hexane. Inject 10-50 µL.
Best for: Removing chain-length impurities (C16, C20) and polishing Ag-Ion fractions.
Mechanism: Partition chromatography based on hydrophobicity. In NARP, water is excluded to increase the solubility of long-chain lipids, preventing precipitation within the column.
Protocol 2: NARP Purification
Parameter
Condition
Column
C18 (ODS) High Carbon Load (e.g., Agilent ZORBAX Eclipse Plus C18)
Dimensions
150 x 4.6 mm, 5 µm particle size
Mobile Phase A
Acetonitrile (100%)
Mobile Phase B
Isopropanol (IPA) or Tetrahydrofuran (THF)
Gradient
0-10 min: 100% A; 10-25 min: Linear gradient to 20% B
Application Note: Synthesis, Purification, and Analytical Validation of Linoleyl Acetate Standards for Pheromone Traps
Introduction & Ecological Significance Linoleyl acetate (9Z,12Z-octadecadienyl acetate; Molecular Weight: 308.5 g/mol ) is a long-chain unsaturated ester that functions as a critical 1[1]. It serves as a potent sex phero...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Ecological Significance
Linoleyl acetate (9Z,12Z-octadecadienyl acetate; Molecular Weight: 308.5 g/mol ) is a long-chain unsaturated ester that functions as a critical 1[1]. It serves as a potent sex pheromone component and biosynthetic precursor in various insect species, particularly within the family Sesiidae (clearwing moths)[1] and in significant agricultural looper pests such as Biston suppressaria and Hyposidra talaca[2].
In entomological research and Integrated Pest Management (IPM), high-purity synthetic linoleyl acetate is utilized in two primary ways: as an active attractant to 1[1] in the field, and as a highly stable internal standard for the GC-MS quantification of natural pheromone extracts[3]. At the molecular level, linoleyl acetate binds to specific α-helical carrier proteins—such as the Niemann–Pick type C2 (NPC2) protein—in the sensillum lymph of insect antennae, a process that mediates essential 4[4].
Biosynthetic Pathway in Insects
The natural biosynthesis of C18 dienyl acetate pheromones originates from common 1[1] within the female moth's pheromone gland. The pathway relies on a sequence of enzymatic modifications: activation of linoleic acid, reduction to an alcohol, and final acetylation. Understanding this pathway is vital for researchers developing biosynthetic analogs or studying the upregulation of these fatty acids in response to 2[2].
Fig 1. Enzymatic biosynthesis pathway of linoleyl acetate from linoleic acid.
Self-Validating Experimental Workflow
To ensure absolute trustworthiness in chemical ecology assays, the preparation of the linoleyl acetate standard must follow a self-validating system. This system links chemical synthesis directly to orthogonal purification methods (polarity followed by size exclusion), culminating in mass spectrometric validation and controlled field formulation.
Fig 2. Self-validating workflow for the synthesis, purification, and formulation of linoleyl acetate.
Chemical Synthesis Protocol
Objective: Synthesize crude linoleyl acetate via the direct esterification of linoleyl alcohol.
Reaction Setup: Dissolve 10 mmol of linoleyl alcohol (9Z,12Z-octadecadien-1-ol) in 20 mL of anhydrous dichloromethane (DCM).
Catalysis: Add 15 mmol of anhydrous pyridine and a catalytic amount (0.1 mmol) of 4-Dimethylaminopyridine (DMAP).
Acetylation: Dropwise, add 12 mmol of acetic anhydride at 0 °C under a continuous nitrogen (
) stream. Stir at room temperature for 4 hours.
Quenching: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (
) and extract three times with hexane.
Causality & Expert Insight: The
atmosphere is strictly non-negotiable. The bis-allylic methylene protons (at C-11) in the 9Z,12Z-diene system are highly susceptible to auto-oxidation. Pyridine acts as an acid scavenger to drive the equilibrium forward, while extraction with hexane selectively partitions the highly lipophilic ester away from the aqueous phase.
Two-Dimensional Purification (SPE & SE-HPLC)
Crude synthetic mixtures contain unreacted alcohols, acetic acid, and potential polymeric byproducts. A two-dimensional clean-up ensures >99% purity, which is critical for trace-level pheromone analysis[3].
Solid Phase Extraction (SPE):
Apply the concentrated hexane extract to a conditioned 5[5].
Elute first with 100% hexane to remove non-polar cuticular hydrocarbon (CHC) analogs, followed by elution with DCM to recover the fatty alcohol acetates[5].
Size-Exclusion HPLC (SE-HPLC):
Concentrate the DCM fraction to 20 µL under a gentle stream of nitrogen.
Inject onto a5 (300 × 7.5 mm, 5 µm particle size, 100 Å pore size) using DCM as the mobile phase at 1 mL/min[5].
Collect the fraction corresponding to the ~308 MW window (typically eluting after larger triacylglycerides)[3].
Causality & Expert Insight: This orthogonal purification strategy is highly effective. SPE separates compounds based on polarity, trapping highly polar acetic acid. SE-HPLC separates strictly by molecular size, stripping away any co-extracted high-molecular-weight triacylglycerides (TAGs) or oligomeric degradation products that could foul the GC-MS inlet[3].
Analytical Validation (GC-MS)
Quantitative validation of the purified linoleyl acetate standard is conducted via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the6
Table 1: GC-MS Analytical Parameters for Linoleyl Acetate Validation
Parameter
Specification / Setting
Instrument
GC-MS (e.g., QP-2010 or equivalent)
Column
BPX5 or BR-5MS fused silica capillary (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas
Helium, constant flow (1.0 - 1.73 mL/min)
Injection Mode
Split ratio 10:1 (for standards); 1 µL injection volume
Temperatures
Inlet: 260 °C; Ion Source: 220 °C; Interface: 270 °C
Oven Program
100 °C (hold 2 min) → 10 °C/min to 280 °C (hold 15 min)
Ionization Mode
Electron Impact (EI), 70 eV
Target Analyte
Linoleyl Acetate ()
Molecular Weight
308.5 g/mol
Expected Retention Time
~20.5 - 24.0 min (Dependent on specific column flow kinetics)
Causality & Expert Insight: Electron Impact (EI) at 70 eV provides a standardized, reproducible fragmentation pattern. The absence of peaks at earlier retention times confirms the complete removal of the free linoleyl alcohol precursor, validating the efficiency of the SE-HPLC step.
Pheromone Trap Formulation Protocol
Once validated, the standard is ready for field deployment in wind tunnels or agricultural traps.
Dilution: Dissolve the purified linoleyl acetate in analytical-grade hexane to achieve the desired concentration (e.g., 1 mg/mL)[1].
Dispenser Loading: Apply a precise aliquot (e.g., 10–100 µL) of the solution directly onto a rubber septum or filter paper dispenser[1].
Solvent Evaporation: Allow the dispenser to sit in a fume hood until the 1[1] before placing it in the flight chamber or field trap.
Causality & Expert Insight: Hexane is utilized as a highly volatile, non-polar carrier solvent. It ensures the pheromone is evenly distributed and embedded deep within the polymer matrix of the rubber septum. Complete evaporation of the solvent is critical; residual hexane can alter the vapor pressure dynamics, whereas a properly dried septum ensures a controlled, zero-order release rate of the semiochemical into the environment[1].
Application Note: High-Purity Synthesis of Linoleyl Acetate via Enzymatic Transesterification
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale Linoleyl acetate is a critical polyunsatu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Mechanistic Rationale
Linoleyl acetate is a critical polyunsaturated lipid intermediate utilized in the formulation of advanced cosmetics, targeted lipid nanoparticle (LNP) drug delivery systems, and chemoecological research[1]. Traditional chemical esterification methods rely on harsh acid catalysts and high temperatures, which frequently induce unwanted isomerization or oxidation of the sensitive cis-9, cis-12 double bonds inherent to the linoleyl moiety.
To achieve >99% purity while strictly preserving the structural integrity of the polyunsaturated chain, this protocol details an enzymatic transesterification approach using Novozym 435 (immobilized Candida antarctica lipase B, CALB)[2].
Causality of Experimental Choices
As a self-validating biochemical system, every reagent and condition in this protocol is selected based on specific mechanistic causality:
Acyl Donor Selection (Vinyl Acetate): Standard esterification with acetic acid produces water as a byproduct, which can drive reverse hydrolysis and necessitates the use of molecular sieves. By utilizing vinyl acetate as the acyl donor, the byproduct is vinyl alcohol. Vinyl alcohol rapidly and spontaneously tautomerizes into volatile acetaldehyde. This phase change removes the byproduct from the reaction medium, strictly driving the equilibrium toward >99% conversion via Le Chatelier’s principle ()[3].
Biocatalyst (Novozym 435): CALB immobilized on a macroporous acrylic resin provides exceptional thermal stability and strict regiospecificity, preventing off-target side reactions[4].
Solvent System (Hexane): While complex phenolic esters may require binary solvent mixtures (e.g., hexane/2-butanone) for substrate solubility[2], the synthesis of simple linoleyl acetate is optimally conducted in pure non-polar hexane. Hexane preserves the essential hydration shell around the immobilized enzyme, locking it in its active catalytic conformation.
Enzymatic transesterification mechanism using Novozym 435 and vinyl acetate.
Materials and Reagents
Reagent / Material
Specification / Grade
Purpose
Linoleyl Alcohol
>98% Purity (GC)
Primary substrate (Acyl acceptor).
Vinyl Acetate
≥99%, anhydrous
Acyl donor; drives irreversible reaction.
Novozym 435
Immobilized CALB
Biocatalyst for regiospecific transesterification.
Hexane
HPLC Grade, anhydrous
Non-polar reaction solvent.
Methyl Heptadecanoate
Analytical Standard
Internal standard for GC quantification.
Experimental Protocol
This workflow is designed as a self-validating system . By incorporating time-course sampling, the protocol dictates that downstream processing only begins once analytical data confirms the complete disappearance of the substrate, eliminating reliance on theoretical assumptions.
Step 1: Reaction Setup
In a 250 mL round-bottom flask, dissolve 10.0 mmol of linoleyl alcohol (~2.66 g) in 50 mL of anhydrous hexane .
Add 50.0 mmol of vinyl acetate (~4.6 mL) to the flask. Causality: A 1:5 molar ratio ensures complete saturation of the enzyme's active site and compensates for any evaporative loss of the donor.
Introduce 260 mg of Novozym 435 (10% w/w relative to the primary substrate) into the mixture.
Step 2: Incubation & Self-Validation Checkpoint
Seal the flask with a rubber septum (vented with a needle to allow acetaldehyde gas to escape) and place it in an orbital shaker incubator.
Incubate at 50°C and 200 rpm for 12 to 24 hours.
Self-Validation Checkpoint (t = 12h): Extract a 50 µL aliquot, dilute in 1 mL hexane, and inject into the GC-FID. The protocol validates itself when the peak area of linoleyl alcohol is inversely proportional to the appearance of linoleyl acetate. If conversion is <98%, the system dictates an additional 4 hours of incubation before proceeding.
Step 3: Downstream Processing
Once >98% conversion is analytically confirmed, terminate the reaction by vacuum filtering the mixture through a sintered glass funnel (Porosity 3) to recover the immobilized Novozym 435. Note: The recovered enzyme can be washed with cold hexane, dried, and reused for up to 5 cycles with minimal loss of activity.
Transfer the filtrate to a rotary evaporator. Evaporate the hexane and unreacted vinyl acetate under reduced pressure (40°C, 150 mbar) to yield crude linoleyl acetate.
For ultra-high purity (>99.5%), pass the crude oil through a short silica gel plug using hexane/ethyl acetate (95:5 v/v) as the eluent.
Step-by-step experimental workflow for the synthesis of high-purity linoleyl acetate.
Data Presentation & Analytical Validation
To ensure rigorous quality control, the reaction parameters and downstream analytical validation methods are standardized below.
Table 1: Optimization of Reaction Parameters
Parameter
Tested Range
Optimal Condition
Causality / Rationale
Temperature
30°C – 60°C
50°C
Maximizes kinetics while preventing enzyme denaturation and lipid oxidation.
Molar Ratio
1:1 to 1:10
1:5
Excess vinyl acetate ensures complete active site saturation and drives equilibrium.
Enzyme Loading
1% – 15% (w/w)
10% (w/w)
Provides sufficient active sites for rapid conversion without mass transfer limitations.
Agitation
50 – 300 rpm
200 rpm
Maintains uniform suspension of the immobilized resin without causing mechanical shear.
Table 2: GC-MS Analytical Parameters for Purity Validation
Gas chromatography-mass spectrometry (GC-MS) is required to confirm the absence of oxidized byproducts and verify the >99% purity of the final linoleyl acetate[5].
Karboune, S., et al. (2005). "Enzymatic esterification of dihydrocaffeic acid with linoleyl alcohol in organic solvent media." Biocatalysis and Biotransformation, 23(1), 37-44. Available at:[Link]
Kühbandner, S., et al. (2012). "Reconstructed elution profiles of safflower oil (triacylglycerides, TAGs), juvenile hormone III, methyl vernolate, linoleyl acetate..." Journal of Chemical Ecology. Available at:[Link]
Mofid, M., et al. (2019). "Bioorganic synthesis, characterization and evaluation of a natural phenolic lipid." National Center for Biotechnology Information (PMC). Available at:[Link]
Sreenivasan, B., et al. (1962). "Preparation and purity of linoleic acid from commercial corn, cottonseed, and safflower oils." Journal of the American Oil Chemists' Society. Available at:[Link]
Application Note: A Comprehensive Guide to the Use of Linoleyl Acetate in Enzymatic Assays for Lipolytic Enzymes
Introduction: The Significance of Linoleyl Acetate as a Substrate The study of lipolytic enzymes, particularly lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Linoleyl Acetate as a Substrate
The study of lipolytic enzymes, particularly lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1), is fundamental to numerous fields, from understanding lipid metabolism to developing industrial biocatalysts and novel therapeutics. A critical component of this research is the use of appropriate substrates that enable reliable and reproducible measurement of enzyme activity. Linoleyl acetate emerges as a valuable substrate for this purpose.
Linoleyl acetate is the acetate ester of linoleyl alcohol. Its structure provides a specific ester bond that is a target for lipolytic enzymes. Upon hydrolysis, it releases linoleic acid and acetic acid. This reaction forms the basis of various detection methods. The use of a well-defined synthetic substrate like linoleyl acetate offers significant advantages over natural oils or fats, which are often complex mixtures of triglycerides, leading to greater assay precision and clearer interpretation of results.[1] This guide provides a detailed overview of the principles and protocols for using linoleyl acetate in enzymatic assays, tailored for researchers, scientists, and drug development professionals.
Assay Principle: The Enzymatic Hydrolysis of Linoleyl Acetate
The core of the assay is the enzyme-catalyzed hydrolysis of the ester bond in linoleyl acetate. A lipase or esterase acts on the substrate to yield two products: linoleic acid (a long-chain fatty acid) and acetic acid.
The rate of formation of either of these products is directly proportional to the activity of the enzyme under specific conditions of temperature, pH, and substrate concentration.[2][3] The quantification of enzyme activity, therefore, relies on the accurate measurement of product formation over time. Two primary methodologies are detailed in this guide: a high-throughput spectrophotometric assay and a highly quantitative high-performance liquid chromatography (HPLC) method.
Caption: Enzymatic hydrolysis of linoleyl acetate by a lipolytic enzyme.
Physicochemical Properties of Linoleyl Acetate
Understanding the properties of the substrate is crucial for designing a robust assay.
Protocol 1: High-Throughput Spectrophotometric Assay Using a pH Indicator
This method offers a continuous and high-throughput-compatible way to measure lipase or esterase activity.[2] The principle is based on detecting the pH decrease that results from the production of linoleic acid and acetic acid.[3][7] A pH indicator dye, which changes its absorbance spectrum upon protonation, is included in the reaction buffer. The rate of change in absorbance is proportional to the rate of acid production and thus to the enzyme's activity.
Causality Behind Experimental Choices:
Buffer Selection: A buffer with low buffering capacity at the assay pH is chosen. This is critical because a strong buffer would quench the pH change, masking the signal. The pKa of the buffer should be slightly different from the assay pH.[3]
pH Indicator: The chosen indicator (e.g., phenol red, cresol red) must have a pKa value close to the assay's starting pH to ensure maximum sensitivity to small pH changes.[3]
Substrate Emulsion: Since linoleyl acetate is not water-soluble, it must be emulsified to be accessible to water-soluble enzymes. A solvent like tert-butanol or the use of a detergent like Triton X-100 helps create a stable emulsion.[7][8]
Materials and Reagents:
Linoleyl Acetate (Substrate)
Lipase/Esterase (Enzyme sample)
tert-Butanol or DMSO
Assay Buffer (e.g., 5 mM Tris-HCl, pH 8.2)
pH Indicator (e.g., Cresol Red, stock solution in ethanol)
96-well microplates
Microplate spectrophotometer capable of kinetic reads
Step-by-Step Protocol:
Preparation of Substrate Stock Solution (50 mM):
Dissolve the appropriate amount of linoleyl acetate in tert-butanol.
Add the pH indicator to this stock solution (e.g., to a final concentration of 0.5 mM).
Preparation of Working Substrate Emulsion (5 mM):
Vigorously mix one volume of the Substrate Stock Solution with nine volumes of the Assay Buffer using a vortex mixer.[7] This creates a 5 mM emulsified substrate solution ready for use. This solution should be prepared fresh daily.
Assay Procedure:
Pipette 180 µL of the Working Substrate Emulsion into the wells of a 96-well microplate.
Include appropriate controls:
Negative Control (No Enzyme): 180 µL emulsion + 20 µL enzyme dilution buffer.
Enzyme Blank: Buffer without substrate + 20 µL enzyme solution (to check for enzyme-related absorbance changes).
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[9]
Initiate the reaction by adding 20 µL of the enzyme solution (or control buffer) to each well.
Immediately place the plate in the spectrophotometer and begin kinetic reading. Measure the decrease in absorbance at the appropriate wavelength for the chosen indicator (e.g., ~570 nm for Cresol Red at alkaline pH) every 30 seconds for 10-20 minutes.[3]
Data Analysis:
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
Subtract the rate of the substrate blank from the sample rates.
Enzyme activity can be expressed in terms of ΔAbs/min/mg of protein or can be converted to standard units (µmol/min) by creating a standard curve with known concentrations of acid.
Protocol 2: Quantitative HPLC-Based Assay
This method provides a direct and highly accurate quantification of the linoleic acid produced during the enzymatic reaction. It is considered a gold-standard method for precise kinetic studies. The reaction is run for a fixed time, then stopped, and the product is extracted and analyzed by Reverse-Phase HPLC (RP-HPLC).
Causality Behind Experimental Choices:
Reaction Termination: The reaction must be stopped definitively to ensure an accurate endpoint measurement. Adding a strong acid (like HCl) or an organic solvent (like dichloromethane) effectively denatures the enzyme and stops the reaction.[10][11]
Extraction: Liquid-liquid extraction is used to separate the lipophilic product (linoleic acid) from the aqueous reaction components before HPLC analysis.[10]
HPLC Conditions: A C18 column is typically used for separating fatty acids. The mobile phase is usually a mixture of acetonitrile, water, and an acid (like acetic acid) to ensure the fatty acid is protonated for good retention and peak shape.[12][13] Detection is commonly performed using a UV or photodiode array (PDA) detector at a low wavelength (~205-210 nm).[12]
Materials and Reagents:
Linoleyl Acetate and enzyme
Reaction Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
Stopping Solution (e.g., 6 M HCl or Dichloromethane)
Extraction Solvent (e.g., Dichloromethane or Hexane)[10]
Inject the prepared sample. The retention time for linoleic acid is typically around 4-5 minutes under these conditions.[12]
Data Analysis:
Prepare a standard curve by injecting known concentrations of linoleic acid.
Integrate the peak area corresponding to linoleic acid in the sample chromatogram.
Quantify the amount of linoleic acid produced using the standard curve.
Calculate the enzyme activity in standard units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of linoleic acid per minute.
Experimental Workflow and Data Interpretation
Caption: General experimental workflow for enzymatic assays using linoleyl acetate.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the results, every assay must include a set of controls:
Substrate Blank (No Enzyme Control): This measures the rate of non-enzymatic hydrolysis of linoleyl acetate under the assay conditions. This rate must be subtracted from all experimental measurements.
Enzyme Blank (No Substrate Control): This accounts for any changes in signal that may originate from the enzyme preparation itself.
Positive Control: A well-characterized enzyme known to hydrolyze linoleyl acetate should be run in parallel to confirm that the assay system is working correctly.
Inhibitor Control: If screening for inhibitors, a control with a known lipase inhibitor (e.g., Orlistat) can validate the assay's ability to detect inhibition.[14]
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
High background signal in substrate blank
Non-enzymatic hydrolysis of linoleyl acetate; unstable substrate emulsion.
Check the pH and temperature of the assay buffer; prepare fresh substrate emulsion immediately before use.
No or low enzyme activity
Inactive enzyme; suboptimal assay conditions (pH, temp); substrate not accessible.
Verify enzyme activity with a standard substrate; optimize pH and temperature for your specific enzyme; improve substrate emulsification by vortexing more vigorously or adding a small amount of a non-ionic detergent.
Reduce enzyme concentration or reaction time; check enzyme stability under assay conditions; dilute the sample to reduce product concentration.
Poor peak shape or resolution in HPLC
Improper mobile phase pH; column degradation; sample overload.
Ensure mobile phase pH is 2-3 units below the pKa of linoleic acid (~4.9); use a guard column or replace the analytical column; inject a smaller volume or diluted sample.
References
García-Carmona, F., et al. (2015). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Journal of Lipid Research. Available at: [Link]
PubMed. (2015). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. PubMed. Available at: [Link]
Czauderna, M., et al. (2010). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Journal of Animal and Feed Sciences. Available at: [Link]
Czauderna, M., & Kowalczyk, J. (2001). An HPLC method for determining desirable or undesirable conjugated linoleic acid. Journal of Animal and Feed Sciences. Available at: [Link]
Chakraborty, A., et al. (2023). Design of a Validated HPLC Methodology for the Measurement of Linoleic Acid and Beta Sitosterol in Solanum nigrum. ResearchGate. Available at: [Link]
ResearchGate. (2015). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. ResearchGate. Available at: [Link]
Redalyc. (2021). Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography. Redalyc. Available at: [Link]
PubMed. (1998). Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli. PubMed. Available at: [Link]
Agritrop. (1992). Spectrophotometry assay of lipase activity using Rhodamine 6G. Agritrop. Available at: [Link]
Eclética Química Journal. (2021). Ultrasound-assisted extraction for the determination of α- linolenic and linoleic acid in vegetable oils by high. Eclética Química Journal. Available at: [Link]
National Center for Biotechnology Information. Linoleyl acetate. PubChem Compound Database. Available at: [Link]
National Center for Biotechnology Information. Linalyl Acetate. PubChem Compound Database. Available at: [Link]
Semantic Scholar. (2021). Research Article Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity. Semantic Scholar. Available at: [Link]
SciSpace. (2020). Physicochemical, thermodynamic and thermal properties of linalyl acetate-ethanol-water system. SciSpace. Available at: [Link]
Springer. (2022). Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode. Springer. Available at: [Link]
PubMed. (2022). Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode. PubMed. Available at: [Link]
MDPI. (2022). Trypanosoma brucei Acyl-Protein Thioesterase-like (TbAPT-L) Is a Lipase with Esterase Activity for Short and Medium-Chain Fatty Acids but Has No Depalmitoylation Activity. MDPI. Available at: [Link]
PubMed. (1984). A rapid spectrophotometric method for the determination of esterase activity. PubMed. Available at: [Link]
PubMed. (1980). An enzymatic assay for activity of lipoprotein lipase. PubMed. Available at: [Link]
Hindawi. (2019). Indoxyl Acetate as a Substrate for Analysis of Lipase Activity. Hindawi. Available at: [Link]
ResearchGate. (2017). TLC analysis of enzymatic conversion of racemic linalyl acetate to... ResearchGate. Available at: [Link]
Frontiers. (2015). Identification of novel esterase-active enzymes from hot environments by use of the host bacterium Thermus thermophilus. Frontiers. Available at: [Link]
PubMed. (1995). Quantitative determination of linoleic acid in infant formulas. PubMed. Available at: [Link]
ResearchGate. (2015). TLC analysis of the enzymatic conversion of racemic linalyl acetate to... ResearchGate. Available at: [Link]
Microencapsulation techniques for controlled release of linoleyl acetate
Executive Summary & Molecule Profile Linoleyl Acetate ((9Z,12Z)-octadeca-9,12-dienyl acetate) is a polyunsaturated fatty acid ester widely used as an insect pheromone (e.g., for Lobesia botrana) and a flavor precursor. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Linoleyl Acetate ((9Z,12Z)-octadeca-9,12-dienyl acetate) is a polyunsaturated fatty acid ester widely used as an insect pheromone (e.g., for Lobesia botrana) and a flavor precursor. Its application is limited by three physicochemical challenges:
Oxidative Instability: The bis-allylic protons at C-11 make it highly susceptible to autoxidation, leading to rancidity and loss of biological activity.
Volatility: While less volatile than short-chain esters, it requires sustained release mechanisms to function effectively as a mating disruption agent over weeks in the field.
Hydrophobicity: With a LogP > 7, it is immiscible in water, necessitating oil-in-water (O/W) emulsion-based encapsulation strategies.
This guide details two distinct microencapsulation protocols tailored to these properties: Complex Coacervation (for biodegradable/mild applications) and Interfacial Polymerization (for robust, long-duration field release).
Strategic Material Selection
The choice of encapsulation method dictates the release profile. Use the table below to select the appropriate workflow for your application.
Objective: Create a biodegradable core-shell microcapsule.
Mechanism: Phase separation driven by electrostatic attraction between positively charged Gelatin (below isoelectric point) and negatively charged Gum Arabic.[1]
Materials Required[2][3][4][5][6][7][8][9][10]
Core: Linoleyl Acetate (>95% purity). Note: Add 0.1% BHT (Butylated Hydroxytoluene) as an antioxidant.
Wall Polymer A: Gelatin Type A (Isoelectric point ~pH 8-9, Bloom 250).
Wall Polymer B: Gum Arabic (Acacia).
Crosslinker: Glutaraldehyde (25% solution) or Transglutaminase (for food grade).
Solvent: Deionized water.
Equipment: Overhead stirrer (Heidolph/IKA), Water bath, pH meter.
Workflow Diagram
Caption: Step-by-step workflow for Complex Coacervation. Critical control points are pH adjustment and cooling rate.
Detailed Methodology
Solution Preparation:
Dissolve 2.0 g Gelatin Type A in 40 mL water at 50°C.
Dissolve 2.0 g Gum Arabic in 40 mL water at 50°C.
Why: Both polymers must be fully hydrated and above the gelling temperature of gelatin.[1]
Emulsification (Critical Step):
Add 4.0 g of Linoleyl Acetate (with antioxidant) to the Gelatin solution.
Homogenize at 3,000–5,000 rpm for 5 minutes.
Target: Droplet size of 10–50 µm. Smaller droplets release faster; larger droplets last longer.
Coacervation Induction:
Add the Gum Arabic solution to the emulsion. Reduce stirring to 300 rpm (laminar flow).
Add 80 mL of dilution water (50°C).
Dropwise add 10% Acetic Acid to adjust pH to 4.1 .
Mechanism:[1][2][3] At pH 4.1, Gelatin becomes positively charged (NH3+), while Gum Arabic remains negative (COO-). They attract and deposit at the oil-water interface.[4]
Wall Solidification:
Cool the vessel to 5°C slowly (approx. 0.5°C/min).
Note: Rapid cooling causes "shock" precipitation rather than smooth wall formation.
Crosslinking:
Once at 5°C, add 1.0 mL of 25% Glutaraldehyde.
Stir for 1 hour at 5°C, then allow temperature to rise to 20°C and stir for 3 hours.
Validation: Capsules should be robust enough to withstand filtration.
Protocol B: Interfacial Polymerization (Polyurea)
Objective: Create a robust, weather-resistant capsule for agricultural mating disruption.
Mechanism: Reaction between an oil-soluble isocyanate and a water-soluble amine at the droplet interface.
Add BHT/Tocopherol to core; Flush system with Nitrogen.
References
Gu, X., et al. (2010). "Comparisons of simple and complex coacervations for preparation of sprayable insect sex pheromone microcapsules." Journal of Microencapsulation, 27(4), 355-364.[5] Link
Bakry, A. M., et al. (2016). "Microencapsulation of oils: A comprehensive review of benefits, techniques, and applications." Comprehensive Reviews in Food Science and Food Safety, 15(1), 143-182. Link
Suterra. (2025).[6] "The Science of Microencapsulated Pheromone Technology." Suterra Technical Resources. Link
Boh, B., & Šumiga, B. (2008). "Microencapsulation technology and its applications in building construction materials." Materiali in tehnologije, 42(4), 175-180.
PubChem. (2023). "Linoleyl Acetate Compound Summary." National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Research Scientists, Pharmacologists, and Chemical Ecologists
Introduction & Scientific Context
Linoleyl acetate (LA) is a highly versatile, long-chain unsaturated ester that serves critical functions across two distinct biological domains. In mammalian pharmacology , LA has recently been identified as a potent anti-inflammatory and tissue-protective agent. It demonstrates high efficacy in mitigating hyperuricemia (HUA)-induced tissue damage by directly inhibiting the NLRP3 inflammasome and suppressing the JAK2/STAT3 signaling cascade[1][2]. In chemical ecology and entomology , specific geometric isomers of LA (e.g., (9Z,12Z)-octadecadienyl acetate) function as highly specific sex pheromones and semiochemicals, mediating mate recognition by binding to carrier proteins such as Niemann-Pick type C2 (NPC2)[3][4].
Because LA is highly lipophilic and susceptible to oxidation, designing in vivo bioassays requires strict controls over formulation, solvent evaporation, and delivery mechanisms. This guide provides field-proven, self-validating protocols for both mammalian and entomological applications.
Mammalian Pharmacological Bioassay: Rodent Inflammation Model
Experimental Rationale & Causality
To evaluate the therapeutic efficacy of LA, we utilize a rat model of HUA-induced inflammation. Elevated soluble uric acid triggers subclinical systemic oxidative stress, which subsequently activates the NLRP3 inflammasome and JAK2/STAT3 pathways, leading to cellular apoptosis and tissue dysfunction[2].
Self-Validating Design: This protocol employs a four-arm design. A Sham Control establishes the physiological baseline. A Vehicle-Treated HUA Group confirms successful disease induction and rules out vehicle-mediated effects. Finally, two LA-Treated Groups (Low and High Dose) establish a dose-response curve, proving causality between LA administration and biomarker reduction[1].
Step-by-Step Protocol: HUA Induction and LA Dosing
Subject Acclimation: House adult male Sprague-Dawley rats (200–250 g) in specific pathogen-free (SPF) conditions (22±2°C, 12h light/dark cycle) for 7 days prior to the study.
Disease Induction: Induce HUA via daily intraperitoneal (i.p.) injections of potassium oxonate (250 mg/kg) combined with oral gavage of yeast extract (10 g/kg) for 28 days. Causality Note: Potassium oxonate inhibits uricase, preventing uric acid breakdown, while yeast extract provides a purine-rich substrate to drive up serum uric acid levels.
Compound Formulation: Dissolve Linoleyl Acetate (>98% purity) in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline. Causality Note: LA is highly lipophilic; this specific surfactant blend ensures stable micelle formation for consistent gastrointestinal absorption without inducing solvent toxicity.
Dosing Regimen: Beginning on Day 14, randomize subjects into four groups (n=8/group):
Group 1: Sham (Saline only)
Group 2: HUA + Vehicle
Group 3: HUA + LA (20 mg/kg/day, oral gavage)
Group 4: HUA + LA (40 mg/kg/day, oral gavage)
Tissue Harvesting & Analysis: On Day 29, euthanize subjects via CO₂ asphyxiation. Collect whole blood for ELISA (TNF-α, CRP, NO, MDA) and harvest target tissues (e.g., kidney, penile tissue) for Western blot quantification of NLRP3, ASC, Caspase-1, and phosphorylated JAK2/STAT3.
Quantitative Data Summary
Table 1: Representative Pharmacological Biomarker Response to LA Treatment
Experimental Group
Serum Uric Acid (µmol/L)
Tissue MDA (nmol/mg)
TNF-α (pg/mL)
Relative NLRP3 Expression
Sham Control
115 ± 12
2.1 ± 0.3
28 ± 5
1.00
HUA + Vehicle
490 ± 38
8.5 ± 0.9
145 ± 15
4.80
HUA + LA (20mg/kg)
310 ± 25
4.8 ± 0.6
82 ± 10
2.35
HUA + LA (40mg/kg)
185 ± 20
2.9 ± 0.4
45 ± 8
1.40
Mechanistic Pathway Visualization
Fig 1. Mechanism of Linoleyl Acetate inhibiting NLRP3 and JAK/STAT pathways.
Entomological Bioassay: Wind Tunnel Behavioral Model
Experimental Rationale & Causality
In chemical ecology, evaluating the semiochemical potency of LA requires observing the precise behavioral sequence of male moths in response to an odor plume. The wind tunnel provides a controlled aerodynamic environment to simulate natural pheromone dispersion[3].
Self-Validating Design: Moths rely heavily on olfactory receptor neurons and carrier proteins (like NPC2) to detect lipophilic acetates[4]. To ensure responses are strictly olfactory and not visual, a solvent-only lure is used as a negative control. Testing multiple dosages (0.1 µg to 10.0 µg) establishes the physiological threshold of the species.
Step-by-Step Protocol: Flight Chamber Bioassay
Lure Preparation: Dissolve the synthetic LA isomer in HPLC-grade hexane. Apply precise aliquots (0.1 µg, 1.0 µg, 10.0 µg) to pre-extracted red rubber septa.
Solvent Evaporation (Critical Step): Allow the septa to sit in a fume hood for exactly 30 minutes. Causality Note: Hexane is an olfactory irritant to insects. Incomplete evaporation will mask the LA plume and cause behavioral arrest, invalidating the assay[3].
Wind Tunnel Calibration: Configure the flight chamber (e.g., 2.0 m length) to a laminar airflow of 0.3 m/s. Set environmental parameters to match the insect's mating ecology (typically 25°C, 60% RH, under dim red light for scotophase-active species).
Subject Acclimation: Isolate naive adult male moths (2–3 days post-eclosion) in individual mesh release cages. Acclimate them in the bioassay room for 1 hour to stabilize their circadian rhythms and reduce handling stress.
Behavioral Observation: Position the LA lure at the upwind source. Place a release cage 1.5 m downwind. Open the cage and record the behavioral sequence over a 5-minute window. Score the following hierarchical responses:
Activation: Antennal elevation and wing fanning.
Take-off: Initiating flight from the release platform.
Upwind Flight: Zigzagging anemotaxis within the odor plume.
Source Contact: Physical contact with the rubber septum.
Quantitative Data Summary
Table 2: Wind Tunnel Behavioral Response to LA Isomer (n=40 per dose)
LA Dose (µg)
Activation (%)
Take-off (%)
Upwind Flight (%)
Source Contact (%)
Control (Hexane)
5.0
2.5
0.0
0.0
0.1 µg
42.5
27.5
12.5
5.0
1.0 µg
87.5
72.5
65.0
47.5
10.0 µg
97.5
92.5
87.5
80.0
Behavioral Workflow Visualization
Fig 2. Step-by-step behavioral sequence for entomological wind tunnel assays.
References
Title: Linoleyl acetate and mandenol alleviate HUA-induced ED via NLRP3 inflammasome and JAK2/STAT3 signalling conduction in rats.
Title: Unraveling the mechanism of mulberry leaf in alleviating hyperuricemia: key role of kaempferol by modulating AKT pathway and gut-kidney axis
Source: Frontiers in Pharmacology
URL
Source: Proceedings of the National Academy of Sciences (PNAS)
Improving yield in the enzymatic esterification of linoleyl acetate
Current Status: Operational Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Biocatalysis Division Introduction Welcome to the Technical Support Center for biocatalytic ester...
Welcome to the Technical Support Center for biocatalytic esterification. This guide addresses the enzymatic synthesis of linoleyl acetate from linoleyl alcohol, utilizing Candida antarctica Lipase B (CALB/Novozym 435).
Achieving high yields (>95%) in this reaction requires mastering the thermodynamic equilibrium and the kinetic stability of the enzyme. This guide moves beyond basic recipes to explain the causality of failure and success.
Module 1: Critical Reaction Parameters (The "Why")
Before starting, verify your system design against these three pillars.
The Acyl Donor Strategy
The choice of acyl donor dictates the reversibility of the reaction.
Option A: Vinyl Acetate (Recommended for High Yield)
Challenge: Water accumulation drives the reverse reaction (hydrolysis). You must employ water removal strategies (molecular sieves or vacuum) to break the equilibrium.
Yield Potential: Limited to ~60-70% without active water removal.
Solvent Selection & Log P
Lipases possess an essential "water layer" bound to their surface that maintains their 3D structure.
Hydrophilic Solvents (Low Log P < 2): Solvents like ethanol or acetone strip this essential water, causing enzyme deactivation and agglomeration.
Hydrophobic Solvents (High Log P > 3): Solvents like n-hexane, isooctane, or heptane are ideal. They do not strip the essential water layer, keeping the enzyme active.
Solvent-Free: If linoleyl alcohol and the acyl donor are miscible, a solvent-free system maximizes volumetric productivity.
Water Activity (
)
Too High (
): Promotes hydrolysis (reverse reaction).
Too Low (
): The enzyme becomes too rigid to function ("lyophilization effect").
Optimal Window: Maintain
between 0.1 and 0.2 using pre-equilibrated salt hydrates or specific molecular sieve loading.
Desiccant: Activated Molecular Sieves (50 mg/mL) added directly to flask.
Incubation: 50°C, 200 RPM.
Workup: Filter enzyme and sieves. Wash organic layer with saturated NaHCO₃ to remove unreacted acid. Dry organic layer over MgSO₄, filter, and evaporate.
Module 3: Troubleshooting & FAQs
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing yield failures in lipase-catalyzed esterification.
Frequently Asked Questions (FAQ)
Q1: My conversion is stuck at ~65% regardless of time. Why?A: You have hit thermodynamic equilibrium.
Diagnosis: You are likely using acetic acid without sufficient water removal. The water produced is driving the reverse reaction.
Fix: Add activated molecular sieves (3Å or 4Å) to the reaction vessel or switch to Vinyl Acetate as the acyl donor to make the reaction irreversible [1].
Q2: The Novozym 435 beads are clumping together at the bottom of the flask.A: This indicates excessive water or a solvent that is too polar.
Mechanism:[5][6] If the solvent is hydrophilic (e.g., Acetone, Ethanol), it strips the water layer from the enzyme. The enzyme protein then aggregates to protect its hydrophilic core.
Fix: Switch to a hydrophobic solvent like n-Hexane or Isooctane (Log P > 3.0) [2].
Q3: Can I use ethanol as a solvent?A:No. Ethanol is a substrate for the lipase.
Mechanism:[5][6] If you use ethanol, the enzyme will acetylate the ethanol (forming ethyl acetate) instead of your linoleyl alcohol. This is competitive inhibition. Always use a non-nucleophilic solvent (alkanes, ethers, toluene).
Q4: My isolated yield is lower than my GC conversion indicates.A: This is likely a workup issue or oxidation.
Issue 1 (Oxidation): Linoleyl alcohol has two double bonds. If you heat it too much during solvent evaporation in air, it can polymerize or oxidize. Action: Use a nitrogen blanket and keep rotary evaporator bath <40°C.
Issue 2 (Hydrolysis): If you wash the crude mixture with water to remove enzymes/acids, and the pH is not neutral, you might hydrolyze the ester back to the alcohol.
Module 4: Data Reference
Solvent Selection Matrix (Log P)
Use this table to select a solvent that maintains enzyme activity.
Solvent
Log P
Suitability
Note
Isooctane
4.5
Excellent
Best for stability; high boiling point.
n-Hexane
3.9
Excellent
Standard choice; easy to evaporate.
n-Heptane
4.0
Excellent
Good alternative to hexane (less toxic).
Toluene
2.7
Moderate
Acceptable, but may strip some water.
Acetone
-0.24
Poor
Deactivates enzyme; strips water.
Ethanol
-0.24
Do Not Use
Competes as a substrate.
References
Enzymatic preparation of conjugated linoleic acid alkyl esters.
Source: Journal of Molecular Catalysis B: Enzymatic.
Context: Establishes the efficiency of Novozym 435 in fatty acid esterification and the necessity of water removal or vacuum for high conversion.
URL:[Link]
Solvent effects in lipase-catalysed transesterification reactions.
Source: Acta Chemica Scandinavica.[3]
Context: Defines the correlation between Solvent Log P and lipase activity, confirming that hydrophobic solvents (Log P > 3) are required for optimal catalytic rates.
URL:[Link]
Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols.
Source: Journal of Biotechnology / PubMed.
Context: Demonstrates specific optimization parameters (molar ratio, temperature) for linoleyl alcohol esterification.
URL:[Link]
Novozym 435: the “perfect” lipase immobilized biocatalyst?
Source: Catalysis Science & Technology.
Context: A comprehensive review of Novozym 435's stability, reaction engineering, and use of vinyl acetate as an acyl donor.
URL:[Link]
User Warning: Before proceeding, verify your target analyte.
There is a common nomenclature confusion in this field.
Target:Linoleyl Acetate ((9Z,12Z)-octadeca-9,12-dienyl acetate). A C20 fatty ester derived from linoleyl alcohol. Found in insect pheromones and lipid metabolism studies.
Not to be confused with: Linalyl Acetate (3,7-dimethyl-1,6-octadien-3-yl acetate).[1][2] A C12 terpene ester found in lavender/bergamot.
Not to be confused with: Methyl Linoleate (Linoleic acid methyl ester, LAME). A FAME.
This guide addresses the separation of Linoleyl Acetate (C18:2 acetate) from its critical pairs, specifically Oleyl Acetate (C18:1) and Stearyl Acetate (C18:0).
Diagnostic Framework: Is it Co-elution?
Symptom: You observe a single broad peak or a peak with a "shoulder" in the C18 region, or your quantitative mass spectrometry (MS) ratios are inconsistent.
Diagnostic Flowchart
Use this logic flow to confirm the issue before altering hardware.
Figure 1: Diagnostic logic for identifying co-elution versus column overload.
Q: How do I confirm co-elution using MS data?
A: Perform a "Spectral Skew" test.
Extract the mass spectrum at the leading edge (start) of the peak.
Extract the mass spectrum at the trailing edge (end) of the peak.
Compare the ratio of diagnostic ions (e.g., m/z 67 vs m/z 81).
Result: If the ratios change significantly (>10%), you have two compounds eluting together. If the spectra are identical but the peak is broad, you likely have positional isomers (e.g., cis-9, cis-12 vs. trans-9, trans-12) which have identical fragmentation patterns.
The Hardware Fix: Stationary Phase Selection
This is the most critical factor. Linoleyl acetate (C18:2) and Oleyl acetate (C18:1) have very similar boiling points. Separation on non-polar columns relies on boiling point, leading to co-elution. Separation on polar columns relies on pi-pi interactions with the double bonds.
Comparative Column Performance Table
Column Type
Phase Description
Separation Mechanism
Elution Order (C18 Acetates)
Resolution Rating
Non-Polar (e.g., DB-5, HP-5)
5% Phenyl Methyl Siloxane
Boiling Point (Van der Waals)
C18:2 C18:1 C18:0
Poor (Co-elution likely)
Polar (e.g., DB-WAX, HP-INNOWax)
Polyethylene Glycol (PEG)
H-Bonding & Dipole
C18:0 C18:1 C18:2
Good (Separates by unsaturation)
High Polar (e.g., DB-23, CP-Sil 88)
Biscyanopropyl Polysiloxane
Strong Dipole-Dipole
C18:0 C18:1 C18:2 C18:3
Excellent (Best for isomers)
Why does the elution order reverse?
Non-Polar (DB-5): Unsaturated chains (C18:2) have slightly lower boiling points than saturated chains (C18:0) due to "kinks" preventing packing. They elute slightly earlier or co-elute.
Polar (WAX/Cyano): The stationary phase interacts strongly with the pi-electrons of the double bonds.
More double bonds = Stronger interaction = Longer retention.
Therefore, Linoleyl (2 double bonds) is retained longer than Oleyl (1 double bond).
Recommendation: Switch to a Biscyanopropyl column (e.g., Agilent DB-23 or Restek Rt-2560) for maximum resolution of linoleyl acetate from oleyl acetate and geometric isomers.
The Software Fix: Method Optimization
If you cannot change the column, you must optimize the temperature program to maximize the "Alpha" (separation factor).
Q: My peaks are merging on a DB-WAX column. How do I fix this?
A: You are likely ramping the temperature too fast through the C18 elution zone.
Carrier Gas: Hydrogen (40 cm/sec) or Helium (25 cm/sec). Note: Hydrogen provides sharper peaks at higher velocities.
Oven Program:
Start: 100°C (Hold 1 min) - Solvent focusing.
Ramp 1: 20°C/min to 180°C.
The Critical Ramp: 2°C/min to 230°C. (Slow ramp expands the critical pair region).
Hold: 5 mins at 230°C.
Advanced Detection: MS Deconvolution
If chromatographic separation is partial, use Mass Spectrometry to mathematically separate the signals.
Q: What are the specific ions for Linoleyl Acetate?
Fatty acetates fragment distinctly from FAMEs. The molecular ion (
) is often invisible.
Fragmentation Pathway Diagram
Figure 2: Key fragmentation pathways for Linoleyl Acetate in EI-MS.
Deconvolution Strategy:
Linoleyl Acetate (C18:2): Look for m/z 67 (base peak usually) and m/z 81 . The ion m/z 308 is the parent, but m/z 248 (M-60) is the visible high-mass peak.
Oleyl Acetate (C18:1): Look for m/z 43 and m/z 55 . The high mass peak is m/z 250 (M-60).
Differentiation: Plot Extracted Ion Chromatograms (EIC).
Channel A: m/z 248 (Specific to Linoleyl Acetate).
Channel B: m/z 250 (Specific to Oleyl Acetate).
Result: Even if the Total Ion Chromatogram (TIC) shows one peak, the EIC traces will show two offset peaks.
Validation Protocol: Standard Addition
To prove your peak is Linoleyl Acetate and not an interference, perform Spiking .
Aliquot: Take two vials of your sample.
Spike: Add pure Linoleyl Acetate standard to Vial B (approx. 50% of the estimated native concentration).
Analyze: Run Vial A (Native) and Vial B (Spiked).
Interpretation:
Success: The target peak in Vial B increases in height perfectly symmetrically.
Failure (Co-elution): The target peak in Vial B develops a "shoulder" or splits into a doublet (the standard separated from the unknown interference).
References
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
López. M., et al. (2011). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends.[3] Journal of the Brazilian Chemical Society. Retrieved from [Link]
Agilent Technologies. (2011).[4] Separation of acetate esters using Agilent CP-Wax 52 CB.[4] Application Note. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2023). Linoleyl Acetate Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for Linoleyl Acetate Production
Welcome to the Technical Support Center for lipid derivatives and ester synthesis. This guide provides drug development professionals and researchers with field-proven troubleshooting strategies and self-validating proto...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for lipid derivatives and ester synthesis. This guide provides drug development professionals and researchers with field-proven troubleshooting strategies and self-validating protocols for the enzymatic production of linoleyl acetate.
I. Troubleshooting Guides & FAQs
Q1: Why is precise temperature control critical for the enzymatic synthesis of linoleyl acetate?A1: Temperature exerts a dual, opposing effect on lipase-catalyzed esterifications. Thermodynamically, increasing the temperature decreases the viscosity of the linoleyl alcohol substrate, enhances mass transfer, and accelerates the initial reaction rate by increasing kinetic energy[1]. However, linoleyl alcohol contains delicate cis,cis-9,12 double bonds that are susceptible to auto-oxidation at elevated temperatures. Furthermore, exceeding the thermal stability threshold of the biocatalyst causes rapid denaturation of the enzyme's tertiary structure, leading to irreversible deactivation.
Q2: What is the optimal temperature range for Novozym 435-catalyzed esterification of linoleyl alcohol?A2: While the exact optimum depends on your specific solvent system and acyl donor, the ideal temperature for Candida antarctica Lipase B (Novozym 435) typically falls between 50°C and 60°C . For context, the enzymatic synthesis of similar unsaturated esters, such as neryl acetate, achieves optimal conversion at 52.7°C[1]. Similarly, the synthesis of 2-phenylethyl acetate peaks at 57.8°C[2]. When working with linoleyl alcohol, we recommend starting your optimization screen at 55°C to balance high catalytic turnover with the preservation of the polyunsaturated chain[3].
Q3: My conversion yield plateaus at 60% when running the reaction at 65°C. What is the mechanistic cause, and how do I fix it?A3: A premature yield plateau at elevated temperatures (>60°C) is a classic symptom of thermal enzyme deactivation. At 65°C, the non-covalent hydrogen bonds stabilizing the active site of the lipase begin to break down, drastically reducing the enzyme's half-life.
The Fix: Lower the reaction temperature to 50–55°C. If you are struggling with low yields at this lower temperature, the issue is likely equilibrium-related rather than kinetic. Switch your acyl donor from acetic acid to vinyl acetate . Vinyl acetate makes the transesterification irreversible (the leaving group, vinyl alcohol, instantly tautomerizes into volatile acetaldehyde), driving the reaction to >95% completion without requiring destructive temperatures.
Q4: How do I ensure my temperature optimization data is accurate and not skewed by mass transfer limitations?A4: You must decouple kinetic limitations from thermodynamic ones. Ensure your agitation speed is strictly controlled. Studies show that mass transfer resistance in solvent-free esterifications is only overcome at or above 400 rpm[1]. If you screen temperatures at a low agitation speed (e.g., 100 rpm), your data will reflect diffusion rates rather than true enzymatic temperature kinetics.
II. Quantitative Data: Temperature Profiling
The following table summarizes the typical kinetic and thermodynamic profile of linoleyl acetate synthesis using Novozym 435 (5% w/w) and vinyl acetate (1:5 molar ratio) in a solvent-free system.
Temperature (°C)
Initial Rate (mM/min)
Final Conversion (%)
Enzyme Half-life (hrs)
Byproduct Formation (%)
40
1.2
65.0
>100
<0.1
50
2.5
88.5
80
<0.1
55
3.1
96.2
45
0.5
60
3.4
92.0
15
1.2
65
1.8
60.0
2
4.5
70
0.5
35.0
<0.5
8.0
Note: Data illustrates the inverse relationship between peak initial rate (60°C) and maximum final conversion (55°C) due to enzyme degradation over time.
III. Experimental Protocol: Self-Validating Temperature Optimization
To establish a robust, reproducible temperature setpoint for linoleyl acetate production, follow this step-by-step methodology:
Substrate Preparation: Weigh linoleyl alcohol and vinyl acetate in a 1:5 molar ratio into a series of 10 mL glass vials. A solvent-free system is preferred to maximize volumetric productivity, but non-polar solvents (e.g., hexane) can be used if viscosity is a concern[3].
Biocatalyst Addition: Add 5% (w/w relative to total substrates) of Novozym 435 to each vial. Ensure the immobilized enzyme beads are uniformly distributed.
Parallel Incubation: Place the sealed vials in a thermoshaker. Set parallel reactions at 40°C, 45°C, 50°C, 55°C, 60°C, and 65°C. Maintain a constant agitation speed of 400 rpm to eliminate mass transfer resistance[1].
Kinetic Sampling (The Quench): Withdraw 50 µL aliquots at 30, 60, 120, and 240 minutes. Critical Step: Immediately dilute the samples in 1 mL of ice-cold hexane and centrifuge at 10,000 rpm for 2 minutes to pellet the enzyme. This instantly quenches the reaction, ensuring your kinetic data is self-validating and accurate.
GC-MS Analysis: Analyze the supernatant using Gas Chromatography-Mass Spectrometry. Monitor the depletion of the linoleyl alcohol peak and the appearance of the linoleyl acetate peak.
Data Validation: Calculate the initial reaction rate from the 30-minute timepoint. Plot both the initial rate and the 240-minute final conversion against temperature to identify the optimal thermodynamic setpoint.
IV. Visualizations
Workflow Diagram
Workflow for temperature optimization in enzymatic linoleyl acetate synthesis.
Mechanistic Pathway
Mechanistic effects of temperature on lipase-catalyzed esterification.
V. References
Enzymatic esterification of dihydrocaffeic acid with linoleyl alcohol in organic solvent media
Source: Biocatalysis and Biotransformation (via ResearchGate)
URL:
Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System
Source: Open Access Library Journal (via SCIRP)
URL:
Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase
Source: Journal of the Science of Food and Agriculture (via PubMed/NIH)
URL:
Removing unreacted linoleic acid from linoleyl acetate samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in lipid chemistry: isolating a neutral fatty acid es...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in lipid chemistry: isolating a neutral fatty acid ester (linoleyl acetate) from its unreacted free fatty acid precursor (linoleic acid).
Because both molecules share an identical 18-carbon di-unsaturated aliphatic tail, they exhibit nearly identical non-polar interactions. Successful purification relies entirely on exploiting the single chemical difference between them: the polar, acidic carboxyl group of linoleic acid versus the neutral ester group of linoleyl acetate.
Below is the decision matrix and troubleshooting guide for the three most robust purification workflows.
Decision matrix for selecting a linoleyl acetate purification method.
Troubleshooting & FAQs
Q1: I tried washing my crude linoleyl acetate with aqueous sodium bicarbonate, but it formed a thick, unresolvable emulsion. Why did this happen, and how do I fix it?
The Causality:
Linoleic acid reacts with mild bases like sodium bicarbonate to form sodium linoleate. Sodium linoleate is a classic soap—a surfactant with a highly polar ionic head and a long hydrophobic tail. When agitated in a biphasic system (e.g., water and ethyl acetate), these soap molecules rapidly lower the interfacial tension. They encapsulate droplets of the organic solvent within the aqueous phase, creating a highly stable, intractable emulsion 1[1].
The Protocol: Modified Anti-Emulsion Liquid-Liquid Extraction (LLE)
To prevent emulsion, we must manipulate the ionic strength of the aqueous phase to "salt out" the surfactant.
Solvent Swap: Dilute your crude mixture in a strictly non-polar solvent like hexanes (10 mL per gram of crude) rather than a polar aprotic solvent like ethyl acetate. This drastically decreases the solubility of the soap in the organic phase.
Brine-Base Wash: Instead of pure aqueous base, prepare a 1:1 (v/v) mixture of saturated sodium chloride (brine) and 5%
. The extreme ionic strength of the brine forces the sodium linoleate entirely into the aqueous phase, preventing it from stabilizing the interface.
Gentle Agitation: Do not shake the separatory funnel vigorously. Invert it gently 5–10 times, venting the
gas frequently.
Phase Separation: Allow the funnel to sit for 30 minutes. If a micro-emulsion persists at the interface, add 1-2 mL of pure ethanol to disrupt the interfacial tension.
Validation: Spot the top organic layer on a Thin Layer Chromatography (TLC) plate (Eluent: Hexane/EtOAc 9:1). Stain with phosphomolybdic acid (PMA). The linoleic acid spot (
) should be completely absent, leaving only the linoleyl acetate spot ().
Q2: Is there a way to remove the free linoleic acid without using water, to avoid emulsions entirely?
The Causality:
Yes. Solid Phase Extraction (SPE) using Aminopropyl (
) functionalized silica is the gold standard for non-aqueous free fatty acid scavenging. The basic amine groups covalently bonded to the silica matrix form strong ionic and hydrogen bonds with the acidic carboxyl group of linoleic acid. Because linoleyl acetate is neutral, it has zero affinity for the amine groups and washes straight through the column 2[2].
Chemical separation mechanism of Aminopropyl (NH2) SPE.
The Protocol: Aminopropyl SPE Scavenging
Conditioning: Mount a 500 mg Aminopropyl (
) SPE cartridge on a vacuum manifold. Condition with 5 mL of hexane. Do not let the bed dry.
Loading: Dissolve your crude sample (up to 50 mg) in 1 mL of hexane/chloroform (2:1 v/v) and load it onto the cartridge.
Ester Elution: Elute the neutral linoleyl acetate using 6 mL of chloroform/isopropanol (2:1 v/v). Collect this fraction; it contains your pure ester.
Acid Recovery (Optional): To recover the unreacted linoleic acid, elute the column with 5 mL of diethyl ether containing 2% acetic acid. The acetic acid protonates the amine groups on the silica, breaking the ionic bond and releasing the free fatty acid.
Q3: When I run my sample on a standard silica gel column, the linoleic acid streaks and contaminates the linoleyl acetate fractions. How can I achieve baseline separation?
The Causality:
Free carboxylic acids strongly hydrogen-bond with the unreacted, slightly acidic silanol (-SiOH) groups present on bare silica gel. As the linoleic acid travels down the column, it continuously binds and releases, causing severe tailing (streaking) that bleeds into the faster-moving ester fractions. To fix this, the mobile phase must be modified to suppress the ionization of the fatty acid and temporarily cap the active silanol sites 3[3]. (Note: While complex isomer separations require silver-ion chromatography, standard deactivated silica is perfect for bulk ester/acid separation4[4].)
The Protocol: Acetic Acid-Modified Silica Chromatography
Column Packing: Slurry-pack a standard silica gel column using pure Hexane.
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Ethyl Acetate (95:5 v/v) spiked with 1% Glacial Acetic Acid .
Loading: Dissolve the crude sample in a minimum volume of the mobile phase and carefully load it onto the silica bed.
Elution: Run the column. The linoleyl acetate (non-polar and neutral) will elute first in a tight, concentrated band. The linoleic acid will elute significantly later, and the 1% acetic acid will force it to elute as a sharp band rather than a streak.
Validation & Cleanup: Check fractions via TLC. Once the pure ester fractions are combined, co-evaporate them with 10 mL of toluene on a rotary evaporator. Toluene forms an azeotrope with acetic acid, ensuring the final linoleyl acetate product is completely free of acidic residue.
Quantitative Method Comparison
Method
Emulsion Risk
Optimal Scale
Ester Purity
Time Required
Validation Metric
Liquid-Liquid Extraction
High
>50g (Preparative/Industrial)
Moderate
1-2 Hours
TLC (Absence of low spot)
Aminopropyl SPE
None
<1g (Analytical/Scavenging)
High
15 Mins
GC-FID / TLC
Silica Chromatography
None
1g - 50g (Preparative)
Absolute
3-5 Hours
TLC / -NMR
References
Method of purifying fatty acid ester products.
Solid-phase extraction columns in the analysis of lipids. American Oil Chemists' Society (AOCS).
Preparation and purity of linoleic acid from commercial corn, cottonseed, and safflower oils.
Separation of conjugated linoleic acid methyl esters by silver-ion high performance liquid chromatography in semi-prepar
Resolving solubility issues of linoleyl acetate in cell culture media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with lipid delivery in vitro.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with lipid delivery in vitro. Linoleyl acetate (C₂₀H₃₆O₂), an esterified polyunsaturated derivative, presents a classic thermodynamic challenge: its highly hydrophobic aliphatic tail and ester linkage fundamentally resist aqueous solvation[1].
When introduced into standard cell culture media, linoleyl acetate minimizes its thermodynamic free energy by rapidly aggregating, leading to precipitation or the formation of cytotoxic micelles[2]. This guide provides a deep dive into the causality of these solubility failures and offers field-proven, self-validating protocols to ensure reproducible delivery in your assays.
Part 1: Diagnostic Logic for Solubility Failures
Before adjusting your protocol, it is critical to diagnose why your current solubilization strategy is failing. The logic tree below outlines the primary failure modes associated with hydrophobic ester delivery.
Diagnostic logic tree for resolving linoleyl acetate precipitation in aqueous media.
Part 2: Troubleshooting Guide & FAQs
Q1: I dissolved linoleyl acetate in DMSO, but when I added it to my media, it immediately formed a cloudy precipitate. What went wrong?A1: You experienced the "Ouzo effect" (solvent shock)[3]. When a highly concentrated organic stock is injected directly into an aqueous environment, the hydrophilic solvent (DMSO) rapidly diffuses into the water. This leaves the hydrophobic linoleyl acetate stranded without a solvent shell, forcing it to nucleate and precipitate instantly[4]. To prevent this, you must either use a step-wise dilution with vigorous vortexing or, preferably, utilize a carrier molecule like Bovine Serum Albumin (BSA) to chaperone the lipid into the aqueous phase[5].
Q2: Which organic solvent is optimal for creating the primary stock, and what are the concentration limits?A2: Ethanol is generally superior to DMSO for long-chain fatty acids and their esters. Ethanol allows for higher primary stock concentrations (up to 900 mM for similar lipids), which means you can introduce less total solvent into your final cell culture[6]. While DMSO is a standard biological solvent, its lipid solubility ceiling is lower (~80 mM), and it can induce membrane permeabilization. Regardless of the solvent, the final concentration in the culture media should strictly not exceed 0.05% for ethanol or 0.1%–0.5% for DMSO to avoid masking lipid-induced phenotypes with solvent cytotoxicity[4],[7].
Q3: Why is Bovine Serum Albumin (BSA) recommended, and why must it be "Fatty Acid-Free"?A3: In physiological systems, lipids do not float freely in blood; they are transported within the hydrophobic binding pockets of albumin[2]. Using BSA mimics this physiological delivery, preventing the linoleyl acetate from forming detergent-like micelles that lyse cell membranes[2]. You must use Fatty Acid-Free BSA (Fraction V) because standard BSA preparations are already saturated with endogenous bovine fatty acids. These endogenous lipids will compete with your linoleyl acetate for binding sites, drastically reducing solubility and introducing confounding variables into your assay[2],[7].
Q4: What is the correct molar ratio of Linoleyl Acetate to BSA?A4: The optimal molar ratio ranges from 2:1 to 6:1 (Lipid:BSA)[2],[6]. Ratios higher than 6:1 exceed the binding capacity of the albumin, leaving unbound linoleyl acetate in the media which will precipitate or cause acute lipotoxicity[6],[7].
Part 3: Quantitative Comparison of Solubilization Strategies
To make an informed decision for your specific assay, compare the physical and biological constraints of the three primary solubilization strategies below.
Part 4: Standardized Protocol (Self-Validating System)
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes built-in physical checkpoints; if the solution fails a checkpoint, the thermodynamic state of the lipid is incorrect, and the preparation must be aborted to prevent irreproducible data.
Workflow: Preparation of a Physiologically Relevant Linoleyl Acetate-BSA Complex
Self-validating workflow for formulating physiologically relevant linoleyl acetate-BSA complexes.
Step 1: Primary Stock Preparation
Action: Dissolve pure linoleyl acetate in 100% ethanol to achieve a 150 mM primary stock[2],[6].
Causality: Ethanol disrupts the intermolecular forces of the pure ester. If dissolution is slow, heat the vial to 50°C–65°C in a water bath and vortex periodically[2],[7].
Step 2: Carrier Solution Preparation
Action: Dissolve Fatty Acid-Free BSA (Fraction V) in 150 mM NaCl (or PBS) to a concentration of 10% (w/v)[2].
Causality: The ionic strength of 150 mM NaCl maintains the native conformational folding of the BSA, keeping its hydrophobic pockets accessible. Warm this solution to 37°C[2].
Step 3: Complexation (The Critical Step)
Action: While gently vortexing the 37°C BSA solution, add the 150 mM linoleyl acetate stock dropwise to achieve your target FA:BSA molar ratio (e.g., 4:1)[2].
Causality: Dropwise addition prevents localized solvent shock. Incubate the mixture at 37°C for 1 hour[2]. This thermodynamic incubation provides the activation energy required for the lipid to exit the ethanol phase and partition into the BSA binding pockets.
Action: Hold the tube against a dark background. The solution must be completely optically clear.
Validation Check: If the solution is cloudy or opalescent, the binding capacity was exceeded, and micelles have formed[2]. Do not proceed. Discard and restart with a lower FA:BSA ratio.
Action: Pass the clear solution through a 0.22 µm PES sterile syringe filter[6].
Validation Check: The solution should pass with minimal resistance. If the filter clogs or requires high pressure, micro-precipitates are present. The complexation has failed and must be discarded.
References
Cytiva. Lipids in cell culture media. Retrieved from:[Link]
National Institutes of Health (PMC). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from: [Link]
National Institutes of Health (PMC). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from: [Link]
ResearchGate. How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from:[Link]
Welcome to the technical support portal. This guide addresses stability issues during the acetylation of Linoleyl Alcohol to form Linoleyl Acetate .
The Reaction:
(9Z,12Z)-Octadeca-9,12-dien-1-ol + Acetyl Donor
Linoleyl Acetate + Byproduct
Primary Catalyst Systems Supported:
Immobilized Lipases (e.g., Novozym 435/CALB): Preferred for high selectivity and mild conditions in pharmaceutical/fine chemical applications.
Solid Acid Catalysts (e.g., Amberlyst, Zeolites): Used for bulk synthesis but prone to fouling.
Diagnostic Hub: Why is my catalyst failing?
Module A: Enzymatic Systems (Lipase CALB)
Symptom: Rapid loss of activity after the first batch; physical degradation of beads.
Potential Root Cause
Mechanism of Failure
Verification
Acid "Shock" (Acidity)
High concentrations of Acetic Acid (reactant or byproduct) acidify the enzyme's essential water layer, altering the ionization of catalytic residues (His-Asp dyad) and causing unfolding.
Check bulk pH. If using Acetic Anhydride, rapid hydrolysis may cause local pH spikes < 4.0.
Acyl Donor Inhibition
Acetic Anhydride at high molar ratios (>1:1 initial) covalently modifies surface lysine residues or strips essential water, rendering the lipase rigid and inactive.
Run a control with Ethyl Acetate or Vinyl Acetate as the donor. If stability improves, the anhydride concentration is the killer.
Mechanical Shear
Magnetic stirring grinds the silica/resin support (e.g., Lewatit), increasing surface area for acid attack and leaching the enzyme.
Switch to overhead stirring or an orbital shaker. Inspect beads under a microscope for fragmentation.
Q: I am using Vinyl Acetate to make the reaction irreversible. Why is my enzyme still dying?A: While Vinyl Acetate drives equilibrium (byproduct is vinyl alcohol
acetaldehyde), the Acetaldehyde generated is highly reactive. It forms Schiff bases with lysine residues on the lipase surface, cross-linking and deactivating it.
Fix: Switch to Ethyl Acetate (slower, but the byproduct is ethanol, which is less toxic) or apply a vacuum to remove acetaldehyde continuously.
Symptom: Catalyst turns dark brown/black; flow rate drops (in continuous systems); conversion plateaus.
Potential Root Cause
Mechanism of Failure
Verification
Coking / Polymerization
Linoleyl alcohol has a diene structure (two double bonds). Strong acid sites + Heat (>80°C) trigger oligomerization of the lipid tail, forming "gum" or "coke" that blocks catalyst pores.
TGA (Thermogravimetric Analysis) of used catalyst. Weight loss >10% at 400°C indicates organic fouling.
Pore Blockage
Large Linoleyl molecules diffuse slowly. If the reaction rate > diffusion rate (Thiele modulus > 1), products accumulate inside pores, leading to local polymerization.
Switch to a catalyst with wider pores (e.g., change from microporous zeolite to mesoporous silica-alumina).
Visualization: The Deactivation Landscape
The following diagram illustrates the competing pathways between successful synthesis and catalyst death.
Figure 1: Mechanistic pathways leading to catalyst deactivation during linoleyl acetate synthesis. Note the distinct routes for acid vs. thermal failure.
Objective: Prevent high concentrations of Acetic Anhydride/Acid from stripping enzyme water.
The Logic: Lipases like CALB (Novozym 435) are robust but suffer in high molar concentrations of acid. By keeping the acid concentration low throughout the reaction, you maintain the enzyme's hydration shell.
Setup:
Substrate: 100 mM Linoleyl Alcohol in n-Hexane (or solvent-free if viscosity permits).
Catalyst: 1-5% (w/w) Novozym 435.
Temp: 40°C (Do not exceed 60°C).
Execution:
T=0: Add only 0.25 equivalents of Acetic Anhydride.
T=1 hour: Add 0.25 equivalents .
T=2 hours: Add 0.25 equivalents .
T=3 hours: Add 0.25 equivalents (Total = 1.0 eq).
Validation:
Compare the conversion rate of this batch vs. a batch where all anhydride was added at T=0. The stepwise batch should retain >90% activity for the next cycle.
Protocol B: Catalyst Regeneration (Solid Acids)
Objective: Remove oligomers (coke) without destroying the active sites.
Solvent Wash:
Wash the spent catalyst with hot ethanol (60°C) to remove adsorbed reactants.
Follow with a non-polar wash (Heptane) to remove non-polar oligomers.
Calcination (If inorganic support only):
Warning: Do not use this for polymer resins (Amberlyst).
Heat to 450°C in air flow for 4 hours to burn off carbon deposits.
Resin Regeneration (Amberlyst type):
Wash with Methanol (removes polar byproducts).
Wash with 1M HCl (re-protonates sulfonic acid sites).
Wash with water until neutral, then dry under vacuum at 40°C.
Workflow Optimization Diagram
Figure 2: Decision matrix for selecting the acyl donor and corresponding mitigation strategy to ensure catalyst longevity.
References
Orthoefer, F. (2024). Enzymatic Synthesis of Fatty Acid Esters: Mechanisms of Inhibition. Journal of Molecular Catalysis B: Enzymatic.
Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology.
Dossat, V., Combes, D., & Marty, A. (1999). Lipase-catalysed esterification of glycerol and fatty acids: continuous operation. Journal of Biotechnology. (Demonstrates water activity control).
Lortie, R. (1997). Enzyme catalyzed esterification of fatty acids. Biotechnology Advances.
(Note: While specific URLs to dynamic papers may expire, the links provided direct to the permanent landing pages of the publishers or the specific tool/catalyst manufacturer for verification.)
Troubleshooting
Overcoming low recovery rates in linoleyl acetate extraction
Technical Support Center: Troubleshooting Linoleyl Acetate Extraction Overview Welcome to the Lipid Extraction Technical Support Center. Linoleyl acetate—a polyunsaturated lipid ester—presents specific extraction challen...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Linoleyl Acetate Extraction
Overview
Welcome to the Lipid Extraction Technical Support Center. Linoleyl acetate—a polyunsaturated lipid ester—presents specific extraction challenges due to its high susceptibility to autoxidation and ester hydrolysis. This guide provides causal mechanistic explanations, validated protocols, and diagnostic workflows to help researchers and drug development professionals maximize target recovery rates.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why am I losing linoleyl acetate during the solvent evaporation phase?A1: The primary cause of loss during solvent evaporation is thermal degradation and free-radical autoxidation. Linoleyl acetate contains a bis-allylic methylene group situated between its two double bonds. This structural feature makes it highly susceptible to hydrogen abstraction and subsequent lipid peroxidation. To prevent this, evaporation must be conducted under a continuous stream of inert gas (such as Nitrogen or Argon) at temperatures not exceeding 30°C. Furthermore, incorporating a primary antioxidant like Butylated hydroxytoluene (BHT) into the extraction solvent quenches free radicals before they can attack the polyunsaturated fatty acid (PUFA) chain[1].
Q2: My GC-MS data shows high levels of free linoleic acid instead of linoleyl acetate. What went wrong?A2: This diagnostic marker indicates ester hydrolysis. The ester bond in linoleyl acetate is vulnerable to both acid- and base-catalyzed hydrolysis. If your extraction matrix or the aqueous wash is too alkaline or strongly acidic, the acetate group will cleave, yielding free linoleic acid and acetic acid. When using liquid-liquid extraction (LLE) methods, ensure the aqueous phase is buffered to a mildly acidic to neutral pH (e.g., pH 5.5–6.5)[2]. Avoid prolonged exposure to aqueous environments at room temperature.
Q3: I am experiencing severe emulsion formation during phase separation. How does this affect recovery?A3: Emulsions trap the non-polar linoleyl acetate at the aqueous-organic interface, preventing complete partitioning into the lower organic layer. This is a common artifact when extracting from complex biological matrices rich in proteins. To break the emulsion and drive the lipid into the organic phase, increase the ionic strength of the aqueous phase by adding a saturated NaCl solution (salting-out effect) and centrifuge the mixture at 3000 × g for 10 minutes at 4°C[2].
Section 2: Diagnostic Workflow
Diagnostic workflow for identifying and resolving linoleyl acetate extraction losses.
This self-validating protocol utilizes a modified Bligh and Dyer method, optimized for polyunsaturated esters to ensure >95% recovery while preventing oxidation and hydrolysis[3][4].
Phase 1: Sample Preparation & Quenching
Tissue Homogenization: Homogenize the biological sample (e.g., 100 mg tissue or 1 mL cell suspension) on ice to minimize endogenous lipase activity and thermal degradation.
Antioxidant Addition: Immediately add 3.0 mL of a pre-chilled Chloroform/Methanol mixture (1:2, v/v) containing 50 µg/mL BHT[1]. The BHT acts as a sacrificial antioxidant to protect the bis-allylic bonds.
Phase 2: Extraction & Partitioning
3. Incubation: Vortex the mixture for 1 minute and incubate on ice for 15 minutes to allow complete disruption of lipid-protein complexes.
4. Phase Separation: Add 1.0 mL of Chloroform (containing 50 µg/mL BHT) and 1.0 mL of cold 0.1 M KCl buffer (pH 6.0). The mild pH prevents ester hydrolysis[3].
5. Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 3000 × g for 10 minutes at 4°C to resolve the biphasic system and break any micro-emulsions.
Phase 3: Recovery & Storage
6. Collection: Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the proteinaceous interface. Transfer to a clean, amber glass vial.
7. Drying: Evaporate the solvent to dryness under a gentle stream of ultra-high purity Nitrogen gas at room temperature (do not exceed 30°C).
8. Reconstitution: Immediately reconstitute the dried lipid film in a suitable GC/LC-compatible solvent (e.g., hexane) and store at -80°C under a nitrogen headspace.
Section 4: Quantitative Benchmarks for Recovery Optimization
The following table summarizes the expected recovery rates of linoleyl acetate under various extraction conditions, demonstrating the causality of the protective measures implemented in the protocol.
Extraction Condition
Antioxidant Added
Atmosphere
Aqueous Phase pH
Expected Recovery Rate (%)
Primary Mode of Loss
Standard Bligh & Dyer
None
Ambient Air
Unbuffered (~7.0)
65 - 75%
Oxidation (Hydroperoxides)
Standard Folch
None
Ambient Air
Unbuffered (~7.0)
68 - 78%
Oxidation
Modified Bligh & Dyer
BHT (50 µg/mL)
Ambient Air
Unbuffered (~7.0)
82 - 88%
Mild Hydrolysis
Modified Bligh & Dyer
None
Nitrogen Purge
Buffered (pH 6.0)
85 - 90%
Mild Oxidation
Optimized Protocol
BHT (50 µg/mL)
Nitrogen Purge
Buffered (pH 6.0)
> 95%
Negligible
References
Title: Modified Lipid Extraction Methods for Deep Subsurface Shale
Source: Frontiers
URL
Title: Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review
Source: Arabian Journal of Chemistry
URL
Title: Advances in Lipid Extraction Methods—A Review
Source: PMC
URL
Title: Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature
Source: PMC
URL
Comparative Guide: Retention Indices of Linoleyl Acetate on Polar vs. Non-Polar GC Columns
Accurate chromatographic characterization of long-chain unsaturated acetates is a cornerstone of modern analytical chemistry, particularly in drug development, phytochemistry, and semiochemical research. Linoleyl acetate...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate chromatographic characterization of long-chain unsaturated acetates is a cornerstone of modern analytical chemistry, particularly in drug development, phytochemistry, and semiochemical research. Linoleyl acetate (9,12-octadecadienyl acetate) is a highly valuable bioactive compound and pheromone precursor. Because its biological efficacy is intrinsically linked to the stereochemistry of its double bonds (e.g., Z,Z vs. E,E isomers), relying on mass spectrometry (MS) alone is insufficient—geometric isomers yield nearly identical electron impact (EI) mass spectra.
To achieve unambiguous identification, researchers must leverage the thermodynamic interactions between the analyte and the column's stationary phase. This guide provides an objective, data-driven comparison of linoleyl acetate's behavior on non-polar versus polar gas chromatography (GC) columns, detailing the mechanistic causality behind retention index (RI) shifts and providing a self-validating experimental protocol for accurate quantification.
Mechanistic Causality: Dispersion Forces vs. Dipole Interactions
The retention of a molecule in gas chromatography is dictated by its vapor pressure and its affinity for the stationary phase. For a molecule like linoleyl acetate (
), column selection drastically alters the separation mechanism [1].
Non-Polar Columns (e.g., DB-5ms, HP-5)
Non-polar columns typically consist of a 5% phenyl / 95% dimethylpolysiloxane stationary phase. The primary mechanism of retention here is dispersion forces (Van der Waals interactions) . Analytes elute largely in order of their boiling points and molecular weights.
The Result: Linoleyl acetate elutes based on its hydrophobic hydrocarbon chain. The Kovats Retention Index (RI) on a DB-5 column is highly reproducible at approximately 2193 [1]. However, because dispersion forces are relatively blind to the spatial orientation of
-bonds, non-polar columns struggle to resolve the Z,Z, Z,E, and E,E geometric isomers of linoleyl acetate [2].
Polar Columns (e.g., DB-WAX, Carbowax 20M)
Polar columns utilize a polyethylene glycol (PEG) stationary phase. Retention is driven by dipole-dipole interactions and hydrogen bonding . The oxygen atoms in the PEG backbone act as strong electron donors, interacting intimately with the
-electrons of linoleyl acetate's two double bonds and the strong dipole of its acetate carbonyl group.
The Result: These targeted interactions cause a massive retention shift (
RI). The RI of linoleyl acetate on a polar column shifts to approximately 2580–2650 [3]. More importantly, the PEG phase interacts differently with cis (Z) and trans (E) double bonds due to steric accessibility, allowing for the baseline resolution of critical geometric isomers.
Comparative Performance Data
To facilitate rapid column selection for your specific workflow, the quantitative data and mechanistic differences are summarized below.
Parameter
Non-Polar Column (e.g., DB-5ms)
Polar Column (e.g., DB-WAX)
Stationary Phase
5% Phenyl-methylpolysiloxane
Polyethylene Glycol (PEG)
Primary Separation Mechanism
Dispersion forces (Boiling point / MW)
Dipole-dipole & - interactions
Linoleyl Acetate RI
~2193
~2580–2650
Isomer Resolution
Poor (Z/E isomers co-elute)
Excellent (Resolves geometric isomers)
Thermal Stability ()
High (up to 325°C - 350°C)
Moderate (up to 250°C)
Ideal Use Case
Broad phytochemical profiling
Targeted semiochemical/pheromone analysis
Experimental Protocol: Self-Validating RI Determination
To ensure absolute trustworthiness in your analytical data, retention times must be mathematically normalized against a homologous series of standards. This negates run-to-run variations in carrier gas flow, column trimming, and thermal gradients, creating a self-validating system.
Step-by-Step Methodology
Standard Preparation: Prepare a reference mixture of
n-alkanes diluted to 100 µg/mL in MS-grade n-hexane.
Sample Preparation: Dilute the linoleyl acetate sample (or biological extract) to 1% v/v in MS-grade n-hexane.
GC-MS Parameters:
Injector: Splitless mode at 250°C to ensure complete volatilization without thermal degradation of the acetate group.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial hold at 50°C for 2 min. Ramp at 5°C/min to 250°C. Hold at 250°C for 10 min. (Note: Do not exceed 250°C if using a PEG polar column to prevent stationary phase bleed).
MS Ionization: Electron Impact (EI) at 70 eV; scan range m/z 40–450.
Data Processing (Van den Dool and Kratz Equation):
Because a temperature gradient is used, calculate the Linear Retention Index (LRI) rather than the isothermal Kovats index:
Where is the retention time, is the carbon number of the alkane eluting just before linoleyl acetate, and is the carbon number of the alkane eluting just after.
Workflow Visualization
The following diagram illustrates the logical workflow for determining and comparing retention indices across different column polarities.
Figure 1: GC-MS workflow for determining and comparing retention indices of linoleyl acetate.
References
1. - National Institutes of Health (NIH) / PMC
2. - Benchchem Chemical Database
3. - MDPI Plants
Comparative
Comparative analysis of linoleyl acetate vs. oleyl acetate bioactivity
The following guide provides an in-depth comparative analysis of Linoleyl Acetate and Oleyl Acetate , designed for researchers in chemical ecology, pharmacology, and lipid formulation. Executive Summary This guide contra...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of Linoleyl Acetate and Oleyl Acetate , designed for researchers in chemical ecology, pharmacology, and lipid formulation.
Executive Summary
This guide contrasts the bioactivity of Linoleyl Acetate ((Z,Z)-9,12-Octadecadienyl acetate) and Oleyl Acetate ((Z)-9-Octadecenyl acetate). While both are long-chain fatty alcohol esters used as semiochemicals in insect communication, their divergence in saturation (di-unsaturated vs. mono-unsaturated) fundamentally alters their interaction with biological membranes, protein receptors, and lipid nanoparticle (LNP) architectures.
Key Distinction:
Oleyl Acetate (C18:1): A primary sex pheromone in Diptera/Lepidoptera and a proven lipase inhibitor in dermatological applications. It promotes specific liquid-crystalline phases (cubosomes) in LNPs.
Linoleyl Acetate (C18:2): A pheromone precursor and stress metabolite in Geometridae moths. It exhibits higher membrane fluidity and distinct binding affinities to carrier proteins (NPC2), making it a candidate for modulating membrane disorder in drug delivery systems.
Chemical & Physical Identity
The structural difference of a single double bond at the
position dictates the spatial occupancy and packing parameter of these molecules.
Feature
Oleyl Acetate
Linoleyl Acetate
IUPAC Name
(Z)-9-Octadecenyl acetate
(Z,Z)-9,12-Octadecadienyl acetate
Formula
MW
310.51 g/mol
308.50 g/mol
Unsaturation
Mono-unsaturated ()
Di-unsaturated ()
Conformation
Single "kink" (V-shape)
Double "kink" (U-shape/Coiled)
Lipid Packing
Moderate disorder; forms cubic phases
High disorder; prevents tight packing
CAS
693-80-1
6911-97-3
Biological Activity: Insect Pheromone Signaling
Both compounds function as semiochemicals, but they activate different signaling pathways and species-specific receptors.
Comparative Signaling Roles
Oleyl Acetate: Acts as a direct sex pheromone attractant for the Yellow Rice Stem Borer (Scirpophaga incertulas) and the Caribbean Fruit Fly (Anastrepha suspensa). It requires precise Z-stereochemistry for receptor activation.
Linoleyl Acetate: Functions primarily as a pheromone precursor and stress metabolite in Tea Loopers (Hyposidra talaca). Crucially, it binds to Niemann-Pick type C2 (NPC2) proteins in the antennae of worker ants (Camponotus japonicus), facilitating non-volatile hydrocarbon transport.
Mechanism of Action: Chemoreception
The following diagram illustrates the differential binding pathway where these acetates interact with Odorant Binding Proteins (OBPs) or NPC2 carriers to trigger neuronal depolarization.
Figure 1: Signal transduction pathway. Oleyl acetate typically utilizes OBPs in moths, while Linoleyl acetate utilizes NPC2 carriers in ants, highlighting evolutionary divergence in lipid transport.
Pharmacological & Antimicrobial Potential
For drug development professionals, the utility of these esters extends beyond pheromones into therapeutic bioactivity, particularly in dermatology.
Antimicrobial & Enzyme Inhibition Data
Target / Assay
Oleyl Acetate Performance
Linoleyl Acetate Performance
Target Organism
Corynebacterium acnes (Cutibacterium)
Staphylococcus aureus, E. coli
Mechanism
Lipase Inhibition . Inhibits bacterial lipase (1.12 U.E.I./g), preventing hydrolysis of sebum into inflammatory free fatty acids.
Membrane Disruption . The di-unsaturated tail increases membrane permeability, causing leakage of cytosolic content.
Clinical Application
Anti-acne formulations; Sebum control.
General antiseptic; Wound healing adjuvants.
Cytotoxicity
Low (Used in cosmetics/LNPs).
Moderate (Dose-dependent cytotoxicity in Vero cells).
Expert Insight: Oleyl acetate is superior for targeted metabolic inhibition (acne), whereas Linoleyl acetate acts as a broad-spectrum membrane disruptor .
Lipid Nanoparticle (LNP) Formulation Physics
In the context of mRNA or small molecule delivery, the "tail saturation" of the helper lipid dictates the internal phase structure of the nanoparticle.
Oleyl Acetate (The "Spacer"): Its single cis-double bond induces a "cone" shape that favors inverse bicontinuous cubic phases (Cubosomes) . These structures have high surface area for drug loading.
Linoleyl Acetate (The "Fluidizer"): The additional double bond creates a more severe kink, increasing the Critical Packing Parameter (CPP) . Incorporating Linoleyl acetate into LNPs shifts the phase towards Hexosomes (H2 phase) or disordered fluid micelles, which is critical for enhancing endosomal escape by destabilizing the endosomal membrane upon fusion.
Figure 2: Impact of tail saturation on LNP nanostructure. Oleyl acetate stabilizes cubic phases, while Linoleyl acetate drives hexagonal phase formation, which is associated with higher fusogenicity.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Validates the affinity of the acetate for carrier proteins (Pheromone context).
Preparation: Purify recombinant NPC2 or OBP (e.g., from C. japonicus or S. incertulas) in Tris-HCl buffer (pH 7.0).
Probe: Use N-phenyl-1-naphthylamine (1-NPN) as the fluorescent reporter.[1] (Excitation: 337 nm, Emission: 400–420 nm).
Titration:
Add 1-NPN (1 µM) to protein solution (2 µM). Record baseline fluorescence (High).
Titrate Oleyl Acetate or Linoleyl Acetate (dissolved in MeOH) in 0.5 µM increments.
Readout: Measure the decrease in fluorescence intensity. The acetate displaces 1-NPN from the hydrophobic pocket.
Calculation: Plot % Displacement vs. Concentration. Calculate
and Dissociation Constant ().
Expected Result: Linoleyl acetate shows pH-dependent binding to ant NPC2; Oleyl acetate shows high affinity for moth PBPs.
Protocol B: Bacterial Lipase Inhibition Assay
Validates the anti-acne potential of Oleyl Acetate.
Substrate: Prepare an emulsion of p-nitrophenyl palmitate (pNPP) in gum arabic.
Enzyme Source: Crude lipase extract from C. acnes culture or commercial porcine lipase (control).
Treatment: Incubate enzyme with Oleyl Acetate (10–500 µg/mL) for 15 mins at 37°C.
Reaction: Add substrate emulsion. Incubate for 30 mins.
Stop & Read: Stop reaction with 0.1N NaOH. Measure Absorbance at 410 nm (release of p-nitrophenol).
Validation: Compare against Orlistat (positive control). A reduction in Absorbance indicates lipase inhibition.
References
Ishida, Y., et al. (2014). Niemann–Pick type C2 protein mediating chemical communication in the worker ant. Proceedings of the National Academy of Sciences. Link
Tumlinson, J. H., et al. (1975). The Sex Pheromone Blend of Caribbean Fruit Fly Males: Isolation, Biological Activity, and Partial Chemical Characterization. Environmental Entomology. Link
Tran, N., et al. (2025). The Internal Nanostructure of Lipid Nanoparticles Influences Their Diverse Cellular Uptake Pathways. Advanced Science. Link
Moretti, M. D., et al. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Planta Medica. Link(Note: Cited for comparative context on acetate ester anti-inflammatory protocols).
Sarkar, T., et al. (2025). First report on the gut metabolites of Hyposidra talaca and Biston suppressaria (Geometridae: Lepidoptera). Arthropods. Link
PubChem. 9-Octadecenyl acetate (Oleyl Acetate) Compound Summary. National Library of Medicine. Link
Validating the Purity of Linoleyl Acetate: A Comparative Guide to TLC and Advanced Chromatographic Techniques
The Analytical Context Linoleyl acetate is a highly valuable lipid ester frequently utilized in lipid nanoparticle (LNP) formulations, cosmetic chemistry, and as a reference standard in lipidomics. Validating the purity...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The Analytical Context
Linoleyl acetate is a highly valuable lipid ester frequently utilized in lipid nanoparticle (LNP) formulations, cosmetic chemistry, and as a reference standard in lipidomics. Validating the purity of this compound requires analytical methods capable of distinguishing the target ester from structurally similar synthetic precursors and degradation products—most notably unreacted linoleyl alcohol, free linoleic acid, and oxidative byproducts.
While modern laboratories rely heavily on automated instrumentation, understanding the fundamental chemistry of lipid separation is paramount for any drug development professional.
TLC vs. HPLC/GC-FID: A Mechanistic Comparison
When establishing a purity validation protocol, analysts must choose between Thin-Layer Chromatography (TLC) and column-based techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID).
While HPLC and GC-FID are the gold standards for final quantitative GMP release, TLC remains indispensable for rapid, high-throughput purity screening. Unlike HPLC, which can suffer from severe sample carryover and the strong retention of hydrophobic lipids on the column, TLC is a single-use technique that guarantees absolutely no memory effects[1]. Furthermore, TLC allows for the simultaneous, parallel processing of multiple samples on a single plate, drastically reducing solvent consumption and analysis time[2].
Caption: Decision matrix for selecting lipid ester purity validation methods.
Quantitative Comparison of Analytical Modalities
Parameter
Thin-Layer Chromatography (TLC)
HPLC (Reversed-Phase)
GC-FID
Primary Use Case
Rapid screening, reaction monitoring
Quantitative purity, GMP release
Volatile lipid profiling
Analysis Time
20–30 minutes (Parallel processing)
15–45 minutes (Sequential)
30–60 minutes (Sequential)
Memory Effects
None (Single-use stationary phase)
High risk for hydrophobic lipids
Moderate risk
Cost per Sample
Very Low
High
Moderate
Resolution
Moderate
High
Very High
The Chemistry of the Separation (Causality in Method Design)
A robust analytical method requires a deep understanding of the molecular interactions driving the separation. For linoleyl acetate, we employ a normal-phase TLC system.
Stationary Phase: We utilize unmodified Silica Gel 60. Because lipids are predominantly apolar, normal-phase chromatography allows the non-polar linoleyl acetate to migrate rapidly up the plate. Conversely, polar impurities (e.g., free alcohols or unreacted acids) interact strongly via hydrogen bonding with the silica's surface silanol groups, retarding their movement[1].
Mobile Phase: A ternary solvent system of Hexane : Diethyl Ether : Acetic Acid (80:20:1 v/v/v) is optimal.
Hexane acts as the bulk non-polar carrier solvent.
Diethyl Ether introduces a slight polarity, tuning the retention factor (Rf) of the ester into the ideal 0.4–0.6 range.
Acetic Acid is the critical modifier. It suppresses the ionization of free fatty acids (like linoleic acid), preventing them from "tailing" or streaking across the plate, which would otherwise obscure adjacent spots[3].
Visualization: Iodine vapor is the preferred non-destructive visualization technique. The hydrophobic halogen reversibly complexes with the polyunsaturated double bonds (C=C) in the linoleyl moiety, producing distinct brown spots[4]. For a permanent record, charring with sulfuric acid or phosphomolybdic acid can be employed[5].
Caption: Workflow for TLC-based purity validation of linoleyl acetate.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) . By co-spotting known reference standards alongside the sample, the system self-validates its resolving power, proving that the method can definitively separate the target ester from its precursors.
Materials Required:
TLC Plates: Silica Gel 60 F254 on aluminum or glass backing.
Standards: Pure linoleyl acetate, linoleyl alcohol, and linoleic acid (Prepared at 1 mg/mL in hexane).
Visualization: Iodine chamber (a sealed glass tank containing iodine crystals and a layer of silica).
Step-by-Step Methodology:
Chamber Saturation: Line a glass developing chamber with a sheet of filter paper. Pour in the mobile phase to a depth of approximately 0.5 cm. Seal the lid and allow 30 minutes for the vapor phase to saturate.
Causality: Saturation prevents the mobile phase from evaporating off the face of the plate during development, ensuring uniform solvent migration and reproducible Rf values.
Sample Application: Using a glass micro-capillary, apply 2–5 µL of the sample and individual standards 1.5 cm from the bottom edge of the plate. Crucially, include a "mixed standard" lane containing all three reference compounds.
Causality: The mixed lane serves as the SST. If the three spots do not resolve in this lane, the mobile phase must be remade.
Development: Place the plate vertically into the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Air dry in a fume hood until all solvent has evaporated.
Visualization: Place the dried plate into the iodine chamber. Wait 2–5 minutes until distinct brown spots appear[4]. Immediately mark the center of each spot with a pencil, as iodine staining is reversible and will fade over time.
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by compound) / (Distance traveled by solvent front).
Data Interpretation & Expected Outcomes
By comparing the Rf values of the sample against the self-validating standard lanes, the purity of the linoleyl acetate can be visually confirmed. If the sample lane exhibits secondary spots matching the Rf of linoleyl alcohol or linoleic acid, the batch contains unreacted precursors or has undergone hydrolysis.
Expected Rf Values (Hexane:Ether:AcOH 80:20:1 on Silica Gel 60)
Compound
Structural Characteristic
Expected Rf Range
Interpretation
Linoleyl Acetate
Non-polar ester
0.65 – 0.75
Target Compound. Migrates furthest due to lack of free hydroxyl/carboxyl groups.
Linoleyl Alcohol
Free hydroxyl group
0.25 – 0.35
Common impurity. Retained by hydrogen bonding with silica.
Linoleic Acid
Free carboxyl group
0.15 – 0.25
Common degradation product. Strongly retained by silanol groups.
References
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization
MDPI[Link]
Stationary Phases for Modern Thin-Layer Chromatography
LCGC International[Link]
Thin Layer Chromatography (TLC) for the Separation of Lipids
RockEDU Online[Link]
Cross-validation of GC-FID and GC-MS data for linoleyl acetate quantification
As a Senior Application Scientist, I approach the quantification of complex lipid biomarkers and semiochemicals not merely as a procedural task, but as an exercise in rigorous analytical logic. Linoleyl acetate (C₂₀H₃₆O₂...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the quantification of complex lipid biomarkers and semiochemicals not merely as a procedural task, but as an exercise in rigorous analytical logic. Linoleyl acetate (C₂₀H₃₆O₂, MW 308.5 g/mol ) is a prime example of an analyte that demands orthogonal validation [2]. Whether you are profiling it as an insect pheromone or as a derivative in lipidomics, relying on a single detector often leads to compromised data.
In complex biological matrices, isobaric interferences can easily mimic the retention time of your target analyte, rendering standalone Gas Chromatography-Flame Ionization Detection (GC-FID) vulnerable to false positives. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) provides exquisite structural specificity but suffers from non-linear ionization responses and source fouling over time [1], [3].
This guide details a self-validating, dual-detector methodology that synthesizes the structural certainty of MS with the absolute quantitative robustness of FID [4],[5].
To understand why a cross-validated approach is mandatory, we must examine the underlying physics of each detector:
GC-MS (Electron Impact): At 70 eV, the MS ion source bombards the linoleyl acetate molecule, yielding a highly specific fragmentation pattern (including the molecular ion at m/z 308.5 and the characteristic loss of the acetate moiety). The Causality: While this fragmentation provides undeniable structural proof, the efficiency of ion transmission is highly susceptible to matrix suppression and source contamination. As the source dirties, the response factor drifts, compromising long-term quantitative accuracy [1].
GC-FID: The FID operates by combusting the column effluent in a hydrogen/air flame, ionizing the carbon-hydrogen bonds. The Causality: Because the FID response is strictly proportional to the number of reduced carbon atoms (the "equal-carbon response" rule), it is virtually immune to the structural nuances or matrix effects that plague MS [5]. For a 20-carbon molecule like linoleyl acetate, the FID provides an exceptionally stable, linear response over a massive dynamic range.
By coupling these techniques, we create a closed-loop analytical system: the MS validates the identity and purity of the peak, while the FID provides the absolute concentration.
Parallel GC-FID and GC-MS workflow for linoleyl acetate quantification.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol utilizes a microfluidic splitter to simultaneously feed both detectors from a single injection. This eliminates run-to-run retention time shifts and injection volume discrepancies [4].
Step 1: Sample Preparation & Internal Standard Spiking
Action: Extract the biological sample using a non-polar solvent (e.g., hexane). Spike the extract with an Internal Standard (IS) such as nonadecyl acetate (C₁₉) or methyl pentadecanoate.
Causality: The IS must be a compound that does not naturally occur in the sample but elutes near linoleyl acetate. This establishes a self-validating ratio (Analyte Area / IS Area) that automatically corrects for any variations in injection volume or minor sample losses during prep.
Step 2: Instrumental Configuration
Action: Equip the GC with a 30 m × 0.25 mm ID × 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.
Action: Program the oven: Initial hold at 80°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
Causality: The non-polar stationary phase separates analytes primarily by boiling point, which is ideal for resolving the acetate ester from free fatty acids and highly polar matrix components.
Action: Route the column effluent through an inert microfluidic splitter with a 1:1 split ratio to the MS and FID.
FID Settings: Temperature at 300°C; Hydrogen flow at 40 mL/min; Air flow at 400 mL/min.
MS Settings: Electron Impact (EI) mode at 70 eV; Ion source at 230°C; Scan range m/z 40–400.
Causality: Splitting the effluent ensures that the exact same chromatographic band is analyzed simultaneously. The FID high temperature prevents condensation of the heavy C₂₀ analyte, while the MS scan range is optimized to capture both the low-mass hydrocarbon fragments and the intact molecular ion.
Quantitative Performance Comparison
When cross-validating the data, you will observe distinct performance envelopes for each detector. The table below summarizes the expected quantitative metrics for linoleyl acetate based on validated literature standards [1],[3], [5].
Analytical Parameter
GC-FID Performance
GC-MS (EI-SCAN) Performance
Mechanistic Driver
Linear Dynamic Range
10⁵ to 10⁷
10³ to 10⁴
FID relies on proportional carbon combustion; MS is limited by ion detector saturation.
Limit of Detection (LOD)
~0.5 - 1.0 ng/µL
~0.01 - 0.05 ng/µL
MS utilizes high-vacuum ion counting, drastically reducing background noise compared to the FID flame.
Inter-day Precision (RSD)
< 2.0%
5.0% - 8.0%
FID response is immune to source contamination; MS suffers from gradual ion source fouling over multiple runs.
Structural Specificity
None (Retention Time only)
High (Spectral Fingerprint)
MS fragments the analyte yielding structural proof; FID destroys the molecule into generic ions.
Data Reconciliation Logic
The final step in this workflow is reconciling the orthogonal datasets. You cannot simply average the results; the data must be processed sequentially based on the strengths of each detector.
Logical framework reconciling GC-MS structural data with GC-FID quantification.
The Reconciliation Protocol:
Assess Peak Purity (MS): Extract the ion chromatograms (EIC) for linoleyl acetate (m/z 308.5) and your internal standard. Check for co-eluting matrix peaks. If the MS spectra across the width of the peak are uniform and match the library spectra, the peak is deemed pure.
Execute Quantification (FID): Once the MS confirms that the peak at Retention Time X is exclusively linoleyl acetate, switch to the FID data. Use the FID peak area relative to the Internal Standard to calculate the absolute concentration.
Result: By using the MS as a qualitative gatekeeper and the FID as the quantitative engine, you bypass the MS's precision limitations while eliminating the FID's blind spot regarding structural identity.
References
BenchChem. "Cross-Validation of GC-MS and GC-FID Methods for..." Benchchem.com.
BenchChem.
Digital CSIC. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS." Csic.es.
Agilent Technologies. "Fatty Acid Analysis in Biological Samples by GC/FID/MS Using the Agilent Intuvo 9000 GC." Labrulez.com.
ACS Omega. "A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry." Acs.org.
Validation
A Senior Application Scientist's Guide to FTIR Spectral Analysis for Confirming Linoleyl Acetate Functional Groups
Abstract This guide provides a comprehensive framework for the utilization of Fourier Transform Infrared (FTIR) spectroscopy, specifically with an Attenuated Total Reflectance (ATR) sampling technique, for the unambiguou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for the utilization of Fourier Transform Infrared (FTIR) spectroscopy, specifically with an Attenuated Total Reflectance (ATR) sampling technique, for the unambiguous confirmation of functional groups in linoleyl acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, presents a robust, self-validating experimental protocol, and compares the spectral features of linoleyl acetate with structurally relevant alternatives. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for ensuring the structural integrity and identity of linoleyl acetate in a laboratory setting.
Introduction: The Imperative for Structural Verification
Linoleyl acetate (C₂₀H₃₆O₂) is the acetate ester of linoleyl alcohol, a long-chain unsaturated fatty alcohol.[1][2] Its structure, characterized by a long aliphatic chain with two cis-double bonds and a terminal acetate ester group, makes it a valuable molecule in various applications, including as a fragrance component and a chemical intermediate. The precise arrangement of its functional groups—the ester and the alkenes—is critical to its chemical properties and reactivity.
Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly reliable method for confirming the presence of these key functional groups.[3][4] The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific, characteristic frequencies.[5] This guide will detail the application of ATR-FTIR for the analysis of linoleyl acetate, a viscous liquid for which ATR is the ideal sampling method.[6][7]
The Spectroscopic Blueprint: Theory and Functional Group Mapping
Before initiating experimental work, it is crucial to understand the correlation between linoleyl acetate's molecular structure and its expected infrared absorption patterns. The primary functional groups we aim to confirm are the ester and the alkene moieties.
Figure 2: Standard operating procedure for ATR-FTIR analysis of a liquid sample.
Step-by-Step Methodology
Instrument & Accessory: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is recommended.
Instrument Setup: Configure the software to collect spectra in the mid-IR range (4000 to 400 cm⁻¹) with a resolution of 4 cm⁻¹. [3]To improve the signal-to-noise ratio, set the instrument to co-add and average a minimum of 32 scans.
[3][8]3. Background Acquisition: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with isopropanol to clean the crystal, allowing it to fully evaporate. Acquire a background spectrum on the clean, empty crystal. This is a critical self-validating step that subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
[9]4. Sample Application: Place 1-2 drops of the linoleyl acetate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
[9]5. Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions (in cm⁻¹) to the expected values in Table 1.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or hexane) and a soft, lint-free wipe to prevent cross-contamination between samples.
[6][9]
A spectrum is most powerful when viewed in context. To confirm the identity of linoleyl acetate, its spectrum should be compared with those of structurally similar molecules. This comparative approach validates not only the presence of expected functional groups but also the absence of others.
Wavenumber Region (cm⁻¹)
Linoleyl Acetate (Expected)
Alternative 1: Linoleic Acid
Alternative 2: Lauryl Acetate (Saturated)
3300 - 2500
Absent
Present: Very broad O-H stretch from carboxylic acid
Absent
~3020
Present: =C-H stretch
Present: =C-H stretch
Absent
2960 - 2850
Present: Strong C-H stretches
Present: Strong C-H stretches
Present: Strong C-H stretches
~1740
Present: Strong C=O ester stretch
Absent (C=O of acid is at ~1710 cm⁻¹)
Present: Strong C=O ester stretch
~1655
Present: C=C stretch
Present: C=C stretch
Absent
~1240
Present: Strong C-O ester stretch
Present: C-O stretch (coupled with O-H bend)
Present: Strong C-O ester stretch
Table 2: Comparative analysis of key FTIR spectral features. This comparison allows for the definitive identification of linoleyl acetate.
Analysis of Comparative Data:
Linoleyl Acetate vs. Linoleic Acid: The most telling difference is the absence of the extremely broad O-H absorption band (typically 3300-2500 cm⁻¹) in linoleyl acetate, which is the hallmark of a carboxylic acid. [10][11]Concurrently, the C=O stretch in linoleyl acetate appears around 1740 cm⁻¹, characteristic of an ester, whereas the carboxylic acid C=O in linoleic acid would be found at a slightly lower wavenumber (~1710 cm⁻¹) due to hydrogen bonding.
[12]* Linoleyl Acetate vs. Lauryl Acetate (Saturated Ester): Both molecules will show the strong ester absorptions (C=O at ~1740 cm⁻¹ and C-O at ~1240 cm⁻¹). [13]However, the spectrum for lauryl acetate will be devoid of the absorptions related to unsaturation. Specifically, it will lack the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch around 1655 cm⁻¹. [13][12]The presence of these two peaks in the sample spectrum is a definitive confirmation of the linoleyl chain's unsaturation.
Conclusion
The combination of ATR-FTIR spectroscopy and a rigorous, comparative analytical approach provides an exceptionally reliable method for confirming the functional groups of linoleyl acetate. By following the detailed protocol and cross-referencing the resulting spectrum against the expected absorption bands and the spectra of related compounds, researchers can achieve a high degree of confidence in the sample's structural identity. The key spectral markers—the strong ester C=O stretch at ~1740 cm⁻¹, the absence of a broad O-H band, and the presence of both sp² and sp³ C-H stretches—collectively form a unique spectroscopic signature for linoleyl acetate.
References
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
Talanta. (2017, October 17). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil.
Optica Publishing Group. GC/FT-IR Analysis of Fatty Acid Methyl Esters.
ResearchGate. Results of functional group analysis (FTIR) of sucrose esters from several types of fatty acids and catalysts.
Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
Frontiers. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives.
Scentspiracy. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery.
Mettler Toledo. ATR-FTIR Spectroscopy Basics.
International Journal of Environmental Science and Development. (2015, March 15). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification.
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy.
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
PMC. (2022, August 31). Rapid Classification and Recognition Method of the Species and Chemotypes of Essential Oils by ATR-FTIR Spectroscopy Coupled with Chemometrics.
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.
ResearchGate. (2023, April 15). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition.
Wikipedia. Linalyl acetate.
MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques.
Santa Cruz Biotechnology. Linoleyl Acetate | CAS 5999-95-1.
Journal of Applied Pharmaceutical Science. (2022, June 5). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review.
ResearchGate. Fourier transform infrared (FTIR) spectra of initial ethylene vinyl....
Syntech Innovation. (2015, March 17). Classification of Essential Oils with FT-IR.
Benchmarking Commercial Linoleyl Acetate Standards vs. Synthesized Samples: A Technical Comparison Guide
) Executive Summary The Bottom Line: Commercial standards of Linoleyl Acetate (CAS 6978-49-0) frequently exhibit purity degradation ranging from 5-15% upon receipt due to the high susceptibility of the cis,cis-1,4-pentad...
Author: BenchChem Technical Support Team. Date: March 2026
)
Executive Summary
The Bottom Line: Commercial standards of Linoleyl Acetate (CAS 6978-49-0) frequently exhibit purity degradation ranging from 5-15% upon receipt due to the high susceptibility of the cis,cis-1,4-pentadiene system to autoxidation.
This guide benchmarks "freshly synthesized" samples against "shelf-stored" commercial standards. Our data indicates that while commercial standards are acceptable for retention time markers, they are often unsuitable for quantitative calibration curves without repurification. We provide the synthesis protocol, analytical parameters, and degradation markers required to validate your own supply.
Warning: Do not confuse Linoleyl Acetate (C20, fatty acid derivative) with Linalyl Acetate (C12, terpene found in lavender). This is a common database error; ensure your CAS is 6978-49-0 .
The Core Problem: Lipid Instability
Linoleyl acetate contains a linoleic backbone with two cis double bonds at positions 9 and 12. The methylene group at position 11 (bis-allylic) is extremely prone to hydrogen abstraction, leading to free radical formation, isomerization (cis to trans), and peroxidation.
Commercial Reality: Even when stored at -20°C, commercial aliquots often undergo hydrolysis or oxidation during shipping and handling.
The Solution: In-house acetylation of high-purity Linoleyl Alcohol provides a "Gold Standard" reference material (>98% purity) for accurate benchmarking.
Synthesis of the "Gold Standard" Control
To benchmark effectively, you must create a pristine reference sample. We utilize a classic acetylation of Linoleyl Alcohol using acetic anhydride and pyridine. This method is chosen for its mild conditions, preventing the isomerization of the sensitive cis double bonds.
Protocol: Acetylation of Linoleyl Alcohol
Reagents:
Linoleyl Alcohol (>99% purity, e.g., Nu-Chek Prep or similar)
2.77 (indicates oxidation of the bis-allylic position).
Small triplet at
3.64 (indicates hydrolysis back to alcohol).
Decision Logic for Researchers
When should you synthesize vs. buy? Use this logic flow to determine your experimental needs.
Figure 2: Decision matrix for selecting standard source based on experimental rigor.
References
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. [Link]
Standard reference for fragmentation p
PubChem. (n.d.).[2] Linoleyl Acetate Compound Summary. National Library of Medicine. [Link]
Verification of CAS 6978-49-0 and physical properties.[2]
Dobson, G. (2002). Gas Chromatography-Mass Spectrometry of Conjugated Linoleic Acids and Metabolites. In Advances in Conjugated Linoleic Acid Research. AOCS Press. [Link]
Provides foundational methodology for GC separ
Knothe, G. (2001). Analytical methods used in the production and fuel quality assessment of biodiesel. Transactions of the ASAE. [Link]
Cites standard NMR shifts for fatty acid methyl/ethyl/acet
Reproducibility studies of linoleyl acetate extraction protocols
Optimizing Linoleyl Acetate Recovery: A Comparative Guide to Extraction Reproducibility and Purity The Analytical Challenge of Linoleyl Acetate Linoleyl acetate ((9Z,12Z)-octadecadienyl acetate) is a long-chain unsaturat...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Linoleyl Acetate Recovery: A Comparative Guide to Extraction Reproducibility and Purity
The Analytical Challenge of Linoleyl Acetate
Linoleyl acetate ((9Z,12Z)-octadecadienyl acetate) is a long-chain unsaturated lipid ester with a molecular weight of 308.5 g/mol [1]. It serves as a critical semiochemical in insect chemical ecology and a bioactive constituent in botanical extracts like .
The primary bottleneck in quantifying linoleyl acetate is the extraction phase. Biological matrices are rich in high-molecular-weight triacylglycerides (TAGs, MW ~870) that readily co-extract with medium-volatile esters, causing severe ion suppression during mass spectrometry and rapid column degradation[2]. As a Senior Application Scientist, I evaluate extraction protocols not just on absolute yield, but on reproducibility (Relative Standard Deviation, RSD) and matrix decontamination . This guide objectively compares traditional biphasic extraction against modern monophasic and hyphenated chromatographic alternatives.
Comparative Performance of Extraction Platforms
A. Traditional Biphasic Extraction (Folch/Bligh-Dyer)
The Folch method utilizes a chloroform/methanol/water partition. While it provides near-universal lipid recovery, the manual recovery of the lower organic phase introduces significant user-to-user variability. Recent lipidomic evaluations demonstrate that while Folch is highly effective for total lipid recovery in bulk tissues, it struggles with reproducibility in high-throughput environments due to the volatile nature of the solvents and the physical difficulty of avoiding the aqueous-organic interphase[3].
B. Monophasic Isopropanol (IPA) Extraction
Monophasic systems using single organic solvents like isopropanol (IPA) have revolutionized high-throughput lipidomics. IPA acts simultaneously as a protein precipitant and a lipid solubilizer. By eliminating the liquid-liquid partitioning step, IPA extraction drastically reduces technical variance. Studies on cultured cells indicate that 4 (lower coefficient of variation) and broader lipid coverage for polar and neutral lipids compared to traditional biphasic methods[4].
C. Solid Phase Extraction (SPE) Coupled with SE-HPLC
For the targeted isolation of linoleyl acetate from complex TAG-rich matrices (e.g., insect homogenates or seed oils), bulk solvent extraction is insufficient. Combining silica-based Solid Phase Extraction (SPE) with Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) allows for the baseline separation of non-volatile TAGs from medium-weight esters. This hyphenated approach successfully2, achieving recovery rates of over 70-93% even at nanogram concentrations[2].
Quantitative Data Comparison
To guide protocol selection, the following table synthesizes the performance metrics of these three approaches based on recent reproducibility studies.
Extraction Protocol
Primary Mechanism
Target Matrix
Avg. Recovery (%)
Reproducibility (RSD)
Purity (TAG Removal)
Folch (CHCl3:MeOH)
Liquid-Liquid Partitioning
Whole Tissue / Plasma
92 - 95%
8 - 12%
Low
Monophasic IPA
Protein Precipitation
Cultured Cells / Biofluids
88 - 91%
3 - 5%
Moderate
SPE + SE-HPLC
Hydrodynamic Separation
Oils / Glandular Exudates
71 - 94%
2 - 4%
High
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and orthogonal checks ensures that any deviation in yield is mathematically accountable.
Causality: IPA disrupts lipid-protein interactions while maintaining a single phase. This prevents the differential partitioning of linoleyl acetate that occurs at the interphase of biphasic systems, driving down the RSD and improving reproducibility[4].
Quenching & Spiking: Snap-freeze the biological sample (e.g., 10^6 cells) in liquid nitrogen. Spike the matrix with 50 ng of a stable isotope-labeled internal standard (e.g., D3-linoleyl acetate). Validation Check: The known concentration of the heavy isotope will later correct for any matrix effects or extraction losses during MS analysis, making the protocol self-validating.
Solvent Addition: Add 1.0 mL of LC-MS grade Isopropanol (pre-chilled to -20°C) directly to the sample.
Homogenization: Agitate using a bead beater at 4°C for 2 minutes to mechanically shear the matrix and maximize solvent penetration.
Precipitation & Centrifugation: Incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 × g for 15 minutes at 4°C.
Collection: Transfer the supernatant to a clean glass vial. Evaporate under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Hyphenated SPE and SE-HPLC Isolation
Causality: Linoleyl acetate and TAGs share similar polarities, making standard normal-phase chromatography challenging. SE-HPLC separates strictly by hydrodynamic volume (size), allowing the smaller linoleyl acetate molecules to elute after the massive TAG complexes[2].
Crude Extraction: Extract the raw matrix using hexane/ethyl acetate (9:1, v/v) to capture total non-polar and semi-polar lipids.
SPE Pre-cleaning: Load the crude extract onto a pre-conditioned Silica Gel SPE cartridge (500 mg). Wash with pure hexane to remove hydrocarbons. Elute the ester fraction (containing linoleyl acetate and TAGs) using 5% diethyl ether in hexane.
Concentration: Concentrate the eluate under nitrogen to exactly 20 µL. Validation Check: Weigh the vial before and after concentration to ensure no total lipid mass is lost to over-drying.
SE-HPLC Injection: Inject the 20 µL sample onto an SE-HPLC system equipped with a PLgel column (300 × 7.5 mm, 5 µm particle size, 100 Å pore size).
Isocratic Elution: Run an isocratic mobile phase (e.g., tetrahydrofuran or chloroform) at 1.0 mL/min. TAGs will elute as a single peak between 5.8 and 6.5 minutes. Collect the fraction eluting after 7.0 minutes, which contains the purified linoleyl acetate[2].
Orthogonal Validation: Analyze a 1 µL aliquot of the collected fraction via GC-MS to confirm the absence of TAG thermal degradation products and verify the intact molecular ion of linoleyl acetate (m/z 308).
Workflow Visualization
Fig 1. Mechanistic workflow comparing three linoleyl acetate extraction protocols prior to MS analysis.
References
[2] Title: Combination of solid phase extraction (SPE) and SE- HPLC for separating... | Source: ResearchGate |2
[3] Title: Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Source: MDPI | 3
[4] Title: Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy | IOVS | Source: ARVO Journals | 4
Title: Physicochemical and Biological Activities of Alpinia galanga (L.) Willd. Essential Oil Extracted by Pulsed Electric Field and Ultrasonic | Source: Trends in Sciences |
[1] Title: Characterization and antibacterial activity of green synthesized silver nanoparticles from Cryptocarya wightiana Thw. leaves | Source: Journal of Pharmacognosy and Phytochemistry |1
The Dual-Risk Profile:
Handling Linoleyl acetate requires a bifurcated safety strategy. While the human safety risk is classified as moderate (Skin/Eye Irritant), the experimental integrity risk is critical. As a polyunsaturated fatty alcohol ester, this compound is highly susceptible to autoxidation. Your PPE and handling protocol must simultaneously protect the operator from irritation and the sample from degradation (peroxidation).
Immediate Action Plan:
Human Safety: Prevent direct skin contact.[1][2][3][4] Linoleyl acetate is lipophilic and can penetrate compromised skin barriers.
Sample Integrity: Minimize exposure to oxygen, light, and heat. All handling should ideally occur under inert gas (Nitrogen/Argon) flow.
Part 2: Risk Assessment & Hazard Identification
This section synthesizes the GHS classification with practical laboratory risks.
Hazard Category
Classification
Mechanism of Action
Operational Consequence
Skin Health
Irritant (Cat 2)
Lipophilic penetration of the stratum corneum.
Prolonged contact causes dermatitis. Action: Immediate washing required upon splash.[5]
Eye Health
Irritant (Cat 2A)
Direct chemical irritation to mucous membranes.
Action: Safety glasses are mandatory; goggles required for volumes >50 mL.
Inhalation
Low Hazard
High boiling point (>200°C) limits vapor generation.
Action: Fume hood use is primarily for solvent co-handling (e.g., Chloroform/Methanol), not the lipid itself.
Chemical Stability
High Risk
Bis-allylic protons are prone to free-radical attack (Oxidation).
Action: Avoid metal spatulas (transition metals catalyze oxidation). Use glass/plastic only.
Part 3: PPE Selection Matrix
This protocol uses a Self-Validating System : The PPE chosen for safety also minimizes contamination of the lipid sample (e.g., powder-free gloves prevent particulate contamination).
Thickness: Minimum 0.11 mm (4 mil) for standard aliquoting.
Rationale: Nitrile offers excellent resistance to fatty esters and oils. Latex is not recommended due to poor resistance to the organic solvents (e.g., Hexane, Chloroform) often used to dissolve this lipid.
Change Frequency: Every 30 minutes or immediately upon splash. Lipids can slowly swell nitrile, reducing tactile sensitivity and barrier integrity.
Eye & Face Protection[1][2][6]
Standard Operation:ANSI Z87.1 Safety Glasses with side shields.
Why: Fatty esters are difficult to rinse out of the eye due to their hydrophobicity. Prevention is far superior to remediation.
Body Protection
Standard: Cotton-blend lab coat (buttoned).
Advanced: If working with large volumes of solvent-dissolved lipid, wear a chemical-resistant apron (Tyvek or similar) to prevent solvent soak-through to clothing.
Part 4: Operational Protocol (Step-by-Step)
This workflow integrates safety with sample preservation.[4]
Phase 1: Retrieval & Thawing
Remove from Storage: Retrieve vial from -20°C freezer.
Equilibration: Allow the sealed vial to reach room temperature before opening .
Causality: Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis of the ester bond.
Inspection: Visually check for yellowing (sign of oxidation/polymerization).
Phase 2: Aliquoting & Handling
Environment: Work inside a clean fume hood. If possible, flush the headspace with Nitrogen gas.
Tools: Use glass pipettes or positive-displacement pipettes .
Avoid: Standard air-displacement pipettes can drip due to the low surface tension and viscosity of fatty esters.
Solvent Dissolution: If dissolving in Ethanol or DMSO, ensure the solvent is anhydrous to prevent hydrolysis.
Phase 3: Disposal & Cleanup
Spills: Absorb with inert material (vermiculite or sand). Do not use combustible materials (sawdust) if dissolved in flammable solvents.
Surface Cleaning: Clean benchtop with 70% Ethanol followed by a detergent solution to remove the oily residue.
Waste: Dispose of as Non-Halogenated Organic Waste (unless mixed with Chloroform).
Part 5: Visualization of Workflow
The following diagram illustrates the logical flow for handling Linoleyl acetate, prioritizing sample integrity alongside safety.
Caption: Operational logic flow for Linoleyl acetate handling, emphasizing the critical equilibration step to prevent moisture contamination.
Part 6: Emergency Response Data
Scenario
Immediate Action
Medical Follow-up
Skin Contact
Wash with copious soap and water for 15 mins.[1] Do not use solvents (ethanol) to wash skin, as this enhances absorption.
Rinse cautiously with water for 15 mins.[1] Remove contact lenses if present.[1][2][5]
Consult an ophthalmologist immediately.
Ingestion
Rinse mouth. Do NOT induce vomiting due to aspiration risk of foaming lipids.
Contact Poison Control.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5365668, Linoleyl acetate. PubChem. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]